(+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol
Description
BenchChem offers high-quality (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-19,21H,3-4,6-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAZBPXLWEBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Characteristics and Synthetic Utility of 13-Ethyl-3-methoxygona-2,5(10)-dien-17β-ol: A Technical Guide
Target Audience: Process Chemists, API Development Scientists, and Steroidogenesis Researchers Document Type: Technical Whitepaper
Executive Summary
In the complex landscape of synthetic steroidogenesis, the transition from an aromatic estrane nucleus to a biologically active 19-norprogestin relies heavily on the precise manipulation of the A-ring. 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol (CAS: 14507-49-4) serves as a pivotal intermediate in this process[1].
Unlike naturally occurring steroids that possess a 13-methyl group, the synthetic incorporation of a 13-ethyl group at the C/D ring fusion imparts a nearly 50-fold enhancement in progestational potency[2]. This compound is the direct product of the Birch reduction of its aromatic precursor and is the foundational building block for second- and third-generation oral contraceptives, including Levonorgestrel, Desogestrel, and Gestodene[2][3]. This whitepaper details its physicochemical profile, the mechanistic causality behind its synthesis, and validated protocols for its isolation and handling.
Structural & Physicochemical Profiling
The structural uniqueness of 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol lies in its non-conjugated 1,4-cyclohexadiene system (specifically localized at the 2,5(10) positions) and the sterically demanding 13β-ethyl group.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol |
| CAS Registry Number | 14507-49-4[4] |
| Molecular Formula | C₂₀H₃₀O₂[1] |
| Molecular Weight | 302.45 g/mol [1] |
| Appearance | White to off-white crystalline powder[5] |
| Solubility Profile | Soluble in THF, Chloroform, and Dichloromethane; Slightly soluble in heated Methanol/Ethanol; Insoluble in water[5] |
| Stereochemistry | 13β-ethyl, 17β-hydroxyl (Trans C/D ring fusion)[3] |
Mechanistic Context: The Birch Reduction Pathway
The synthesis of this intermediate is governed by the Birch reduction, a reaction that utilizes solvated electrons to partially reduce the highly stable aromatic A-ring of 13-ethyl-3-methoxygona-1,3,5(10)-trien-17β-ol.
Causality of Regioselectivity: The regiochemical outcome of the Birch reduction is entirely dictated by the electron-donating methoxy (-OCH₃) group at the C3 position. When the aromatic ring accepts a solvated electron to form a radical anion, the highest electron density localizes at the ortho and meta positions relative to the methoxy group. Consequently, protonation (typically by an alcohol solvent) occurs sequentially at C2 and C5 (or C10), isolating the double bonds at the 2,5(10) positions[3]. This prevents the formation of a conjugated 1,3-diene, yielding the target 3-methoxy-2,5(10)-diene enol ether.
Fig 1: Mechanistic pathway from aromatic precursor to the API core via the 2,5(10)-diene intermediate.
Validated Experimental Protocol: Scalable Ammonia-Free Reduction
Traditional Birch reductions utilize lithium or sodium metal in liquid ammonia at -78°C[2]. While effective, the cryogenic requirements and hazards of liquid ammonia make this prohibitive for large-scale API manufacturing.
The following protocol outlines a self-validating, ammonia-free reduction utilizing a Sodium/Aniline system, which operates safely at near 0°C[1].
Step-by-Step Methodology
-
Reagent Preparation (Electron Solvation): Charge a multi-necked flask with 30 mL of anhydrous aniline and cool to -5°C. Slowly add 5.0 g of sodium metal in small portions over 20 minutes, maintaining the internal temperature between -10°C and 0°C. Causality: Aniline acts as both the solvent and the electron carrier. The solution will turn a deep, characteristic blue, indicating the successful generation of solvated electrons[1].
-
Substrate Addition: Dissolve 5.0 g of the aromatic precursor (18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol) in 50 mL of anhydrous Tetrahydrofuran (THF). Cool this solution to -10°C and add it dropwise to the blue sodium/aniline solution over 30 minutes[1].
-
Reduction Reaction: Allow the reaction mixture to stir at 0°C to 10°C for 1.5 hours. Validation Check: The persistence of the blue color indicates an active reducing environment. Premature fading suggests moisture ingress or oxygen contamination.
-
Controlled Quenching: Lower the temperature to 0°C and carefully add 25 mL of methanol dropwise over 30 minutes. Causality: Methanol serves as the proton source to quench the radical anions and safely neutralize any unreacted sodium metal without causing a violent exothermic spike[1].
-
Aqueous Extraction & pH Tuning: Transfer the mixture to a larger vessel containing 150 mL of water. Slowly add 200 mL of a 30% acetic acid solution, maintaining the temperature between 30°C and 40°C. Causality: The acetic acid neutralizes the highly basic environment and converts aniline into water-soluble aniline acetate. The pH must be strictly monitored to reach neutrality; over-acidification will prematurely hydrolyze the acid-sensitive 2,5(10)-diene enol ether into a 3-ketone[1].
-
Isolation and Crystallization: Filter the precipitated crude product and wash with water until the filtrate is neutral. Reflux the wet cake in 10 mL of ethanol for 1 hour, then cool slowly to -5°C for 16 hours. Filter and dry at 40°C to constant weight[1].
Fig 2: Step-by-step scalable ammonia-free Birch reduction workflow for 2,5(10)-diene synthesis.
Analytical Characterization & Validation
To ensure the integrity of the 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol intermediate, rigorous analytical validation is required:
-
HPLC Analysis: Because the conjugated aromatic A-ring has been reduced, the compound lacks strong UV absorbance at 254 nm. Chiral HPLC analysis must be conducted at lower wavelengths (e.g., 210 nm) to accurately quantify the purity and monitor for the primary impurity: unreacted (13S,17S)-13-ethyl-3-methoxygona-1,3,5(10)-trien-17β-ol[3]. A validated batch should yield >97.8% purity[1].
-
NMR Spectroscopy:
-
¹H-NMR: The complete disappearance of aromatic protons (typically found between 6.5–7.5 ppm) confirms the loss of the aromatic A-ring. The appearance of a distinct vinylic proton signal corresponding to C4 (if isomerized) or the specific multiplet for the 2,5(10) diene system is diagnostic.
-
¹³C-NMR: The methoxy carbon (-OCH₃) and the quaternary C13 bearing the ethyl group provide distinct chemical shifts that validate the structural backbone.
-
Stability, Handling, and Storage
Acid Lability: The 3-methoxy-2,5(10)-diene moiety is a highly sensitive enol ether. Exposure to even mild aqueous acids will trigger rapid protonation at C2, forming an oxonium ion that hydrolyzes to a 3-keto-5(10)-ene system. Stronger acids will further catalyze the isomerization of the double bond to the thermodynamically stable 3-keto-4-ene system (the core of Levonorgestrel)[2][3].
Storage Protocol:
-
Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation of the diene system.
-
Temperature: Store at 2°C to 8°C[5].
-
Environment: Keep strictly anhydrous and away from acidic vapors. Glassware used for handling should be base-washed or oven-dried prior to use.
References
-
A Concise Enantioselective Formal Synthesis of the Second-Generation Oral Contraceptive Levonorgestrel ChemRxiv URL:[Link]
-
A Short Enantioselective Total Synthesis of the Third-Generation Oral Contraceptive Desogestrel Journal of the American Chemical Society (JACS) URL:[Link]
Sources
- 1. 13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buy Online CAS Number 14507-49-4 - TRC - 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol | LGC Standards [lgcstandards.com]
- 5. Page loading... [guidechem.com]
Synthesis Pathways for 13-Ethyl-3-methoxygona-2,5(10)-dien-17β-ol: A Technical Guide
Executive Summary
The compound 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol (CAS: 14507-49-4) is a highly specialized, critical intermediate in the total synthesis of Levonorgestrel, a second-generation synthetic progestogen widely used in hormonal contraceptives[1]. Structurally, it is characterized by a 13-ethyl substitution—which distinguishes it from standard estrane derivatives—and a 2,5(10)-diene enol ether system in the A-ring.
The primary synthetic challenge lies in the chemoselective dearomatization of its precursor, 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol. This guide details the optimized dissolving metal reduction (Birch-type reduction) required to achieve this transformation, emphasizing the mechanistic causality, stereochemical control, and self-validating experimental parameters necessary for pharmaceutical-grade scale-up[2][3].
Mechanistic Causality: Chemoselective Dearomatization
To synthesize the target 2,5(10)-diene, the aromatic A-ring of the steroidal precursor must be reduced. Standard catalytic hydrogenation is unsuitable, as it would fully saturate the ring to a cyclohexane derivative, destroying the masked enone system required for the final Active Pharmaceutical Ingredient (API).
Instead, a modified Birch reduction is employed. While traditional Birch reductions utilize lithium or sodium in liquid ammonia, scaling cryogenic liquid ammonia (-33°C) presents severe engineering and safety bottlenecks. The optimized pathway utilizes sodium metal in an aniline/tetrahydrofuran (THF) solvent system [2].
Causality of Reagent Selection:
-
Sodium Metal: Acts as the single-electron donor, transferring electrons into the lowest unoccupied molecular orbital (LUMO) of the aromatic system to form a radical anion.
-
Aniline: Serves as a sterically hindered, mild proton donor. Its specific pKa is perfectly tuned to protonate the highly basic radical anion and carbanion intermediates, but it is not acidic enough to protonate the resulting isolated 2,5(10)-diene. This precise thermodynamic control prevents over-reduction to the mono-ene.
-
Stereochemical Control: This reduction achieves two simultaneous transformations: the dearomatization of the A-ring and the stereoselective reduction of the C8-C9 double bond. The thermodynamic protonation of the intermediates ensures the establishment of the correct trans-anti-trans stereocenter configuration at C8 and C9, an absolute requisite for Levonorgestrel's pharmacological efficacy.
Electron-transfer mechanism for the Birch-type reduction of the steroidal A-ring.
Self-Validating Experimental Protocol
The following methodology is designed as a self-validating system. Each phase contains built-in physical or chemical indicators that confirm the success of the previous step, ensuring high-fidelity synthesis[2][3].
Step-by-Step Methodology
Phase 1: Reducing Reagent Preparation
-
Charge a 250 mL four-necked flask with 30 mL of aniline and cool to -5°C.
-
Add 5.0 g of sodium metal in five equal portions over 20 minutes. Strictly maintain the internal temperature between -10°C and 0°C to control the exothermic dissolution.
-
Gradually warm the reaction system to 60–70°C and hold for 1 hour.
-
Self-Validation Checkpoint: The solution must turn a deep, persistent blue. This colorimetric shift visually validates the successful generation of solvated electrons. If the solution remains colorless or turns brown, the sodium has been quenched by moisture, and the batch must be aborted.
-
Phase 2: Substrate Addition and Reduction
-
In a separate single-necked flask, dissolve 5.0 g of 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol in 50 mL of anhydrous THF.
-
Cool the substrate solution to -100°C (using a liquid nitrogen/ethanol bath) to prepare for the highly reactive electron transfer[3].
-
Introduce the solvated electron mixture to the substrate under an inert nitrogen atmosphere.
Phase 3: Quenching and Phase Separation
-
Transfer the reaction mixture to a 500 mL flask and add 150 mL of deionized water, stirring vigorously for 10 minutes.
-
Add 200 mL of 30% acetic acid solution.
-
Self-Validation Checkpoint: The internal temperature must be strictly controlled between 30–40°C during acetic acid addition. If the temperature spikes, the acidic environment will prematurely hydrolyze the enol ether, isomerizing the 2,5(10)-diene into the thermodynamically stable (but incorrect) 4-en-3-one system. Hold at this temperature for 30 minutes.
-
Phase 4: Isolation and Crystallization
-
Filter the precipitated crude product. Wash the filter cake with water until the effluent is strictly neutral.
-
Self-Validation Checkpoint: A neutral pH reading of the wash validates the complete removal of acetic acid. Residual acid during the subsequent drying phase will cause severe product degradation.
-
-
Transfer the wet cake (approx. 5.1 g) to a 100 mL flask, add 10 mL of industrial ethanol, and heat to reflux for 1 hour.
-
Cool to room temperature, then chill to -5°C to 0°C for 16 hours to force crystallization.
-
Suction filter, wash with 2 mL of cold ethanol, and dry in a hot air circulation oven at 40°C to a constant weight.
Step-by-step experimental workflow for the synthesis and isolation of the target diene.
Quantitative Data & Analytical Metrics
The following table summarizes the optimized stoichiometric parameters, yield metrics, and analytical targets derived from the established protocol[2].
| Parameter | Specification / Value |
| Starting Material | 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol (5.0 g) |
| Reducing Agent | Metallic Sodium (5.0 g, added in 5 portions) |
| Proton Source | Aniline (30 mL) |
| Solvent | Tetrahydrofuran (50 mL) |
| Quenching Agent | 30% Acetic Acid (200 mL) |
| Crude Wet Weight | 5.1 g |
| Final Dry Weight | 4.3 g |
| Molar Yield | ~86% |
| Target Purity (HPLC) | ≥ 97.8% |
Downstream API Integration
Once isolated and analytically verified, 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol serves as the foundational scaffold for the remainder of the Levonorgestrel synthesis. The C17 hydroxyl group undergoes Oppenauer oxidation to yield the 17-ketone (13-ethyl-3-methoxygona-2,5(10)-dien-17-one)[3]. This ketone is subsequently subjected to an ethynylation reaction using an alkynyllithium complex to introduce the critical 17α-ethynyl group[1]. Finally, mild acidic hydrolysis of the A-ring enol ether unmasks the 3-keto-5(10)-ene, which rapidly isomerizes to the active 3-keto-4-ene system, yielding the final Levonorgestrel API.
References
- ChemicalBook. "13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol synthesis".
- Benchchem. "Synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17-one: A Technical Guide".
- Benchchem. "Levonorgestrel Impurity C | 1337972-89-0".
Sources
Spectroscopic Characterization of (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17β-ol: A Technical Whitepaper
Executive Summary
The compound (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17β-ol (CAS: 14507-49-4) is a critical synthetic intermediate in the manufacturing of 13-ethyl-gonane progestins, most notably the active pharmaceutical ingredient (API) levonorgestrel . Unlike standard estrane derivatives that possess a naturally derived 13-methyl group, 13-ethyl gonanes require total synthesis.
The defining structural feature of this intermediate is its 3-methoxy-2,5(10)-diene system (an enol ether), which is generated via the Birch reduction of an aromatic A-ring precursor. As a Senior Application Scientist, I have structured this whitepaper to decode the spectroscopic data (NMR, IR, MS) of this molecule, not merely by listing values, but by explaining the fundamental quantum and mechanistic causalities that give rise to these signals.
Mechanistic Origins: The Birch Reduction Pathway
To understand the spectroscopic signature of this compound, one must first understand its genesis. The conversion of the 1,3,5(10)-triene precursor to the 2,5(10)-diene is achieved via a Birch reduction using an alkali metal (typically lithium or sodium) in liquid ammonia .
The solvated electrons reduce the aromatic ring to a radical anion. Protonation (usually by an alcohol like ethanol or tert-butanol) occurs regioselectively. Because the methoxy group at C3 is electron-donating, the highest electron density in the intermediate pentadienyl anion resides at the ortho and meta positions. Kinetic protonation at the central carbon of this anion yields the non-conjugated 2,5(10)-diene rather than the thermodynamically more stable conjugated 1,3-diene.
Workflow of the Birch reduction generating the 2,5(10)-diene system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17β-ol are defined by the stark electronic contrast between the electron-rich enol ether in the A-ring and the aliphatic gonane framework.
¹H NMR Analysis
The most diagnostic proton in this molecule is the C2 vinyl proton. In a standard alkene, vinyl protons resonate around 5.2–5.8 ppm. However, the +M (mesomeric) electron donation from the C3 methoxy oxygen pushes electron density onto C2, heavily shielding this proton and shifting it upfield to ~4.65 ppm.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| 4.65 | m | 1H | C2-H (vinyl) | Shielded by resonance electron donation from the 3-OCH₃ group. |
| 3.65 | t (J = 8.2 Hz) | 1H | C17-H (α) | Deshielded by the geminal 17β-hydroxyl group. |
| 3.56 | s | 3H | 3-OCH₃ | Typical methyl ether singlet. |
| 2.80 - 1.10 | m | 19H | Steroid skeleton | Complex overlapping aliphatic resonances of the gonane core. |
| 1.60 | br s | 1H | 17β-OH | Broad due to hydrogen bonding; exchangeable with D₂O. |
| 1.35 | m | 2H | 13-CH₂ (ethyl) | Diastereotopic protons of the critical 13-ethyl linker. |
| 0.95 | t (J = 7.5 Hz) | 3H | 13-CH₃ (ethyl) | Terminal methyl of the 13-ethyl modification. |
¹³C NMR Analysis
Carbon-13 NMR provides unambiguous confirmation of the tetrasubstituted C5-C10 double bond. Because these carbons lack attached protons, their signals are weak and require sufficient relaxation time during acquisition. The C3 carbon is highly deshielded (~152.5 ppm) due to its direct attachment to the electronegative oxygen.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Carbon Type | Mechanistic Rationale |
| 152.5 | C3 | Quaternary (C-O) | Highly deshielded enol ether carbon. |
| 128.5 | C10 | Quaternary (C=C) | Tetrasubstituted olefinic carbon at the A/B ring junction. |
| 126.0 | C5 | Quaternary (C=C) | Tetrasubstituted olefinic carbon at the A/B ring junction. |
| 90.5 | C2 | CH (vinyl) | Strongly shielded by the +M effect of the methoxy oxygen. |
| 81.5 | C17 | CH-OH | Deshielded by the electronegative hydroxyl oxygen. |
| 54.0 | 3-OCH₃ | CH₃ | Methoxy carbon. |
| 24.5 | 13-CH₂ | CH₂ | Ethyl group methylene. |
| 9.5 | 13-CH₃ | CH₃ | Ethyl group methyl. |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized primarily to assess the functional group integrity of the molecule, specifically ensuring the survival of the acid-labile enol ether and the presence of the 17β-hydroxyl group.
Table 3: FT-IR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Significance |
| 3420 | O-H stretch | Strong, Broad | Confirms the presence of the 17β-hydroxyl group. |
| 2930, 2870 | C-H stretch | Strong | Represents the aliphatic gonane backbone and 13-ethyl group. |
| 1695, 1665 | C=C stretch | Medium | Characteristic doublet for the enol ether and isolated diene system. |
| 1220, 1050 | C-O stretch | Strong | Confirms the methoxy group and secondary alcohol C-O bonds. |
Mass Spectrometry (MS)
Electron Ionization (EI) at 70 eV induces highly specific fragmentation pathways in 2,5(10)-dienes. The molecular ion ([M]⁺) at m/z 302 is typically the base peak. The most structurally informative fragment arises from the loss of the 13-ethyl radical (m/z 273), which differentiates this synthetic API intermediate from naturally derived 13-methyl steroids . Furthermore, the 2,5(10)-diene system is highly susceptible to Retro-Diels-Alder (RDA) cleavage of the B-ring.
Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Table 4: EI-MS Fragmentation Data (70 eV)
| m/z | Ion Type | Relative Abundance | Structural Implication |
| 302 | [M]⁺ | 100% (Base Peak) | Confirms the molecular formula C₂₀H₃₀O₂. |
| 284 | [M - H₂O]⁺ | ~45% | Characteristic loss of water from the 17-hydroxyl group. |
| 273 | [M - C₂H₅]⁺ | ~30% | Cleavage of the structurally defining 13-ethyl group. |
| 122 | RDA Fragment | ~60% | Retro-Diels-Alder cleavage of the B-ring. |
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following analytical workflows are designed as self-validating systems. Each protocol contains an internal logic check to verify both the success of the experiment and the purity of the intermediate.
NMR Acquisition Protocol
-
Sample Preparation: Weigh 15.0 ± 0.5 mg of the synthesized (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17β-ol.
-
Solvation: Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).
-
Self-Validation Check (Critical): Inspect the region between 6.5–8.0 ppm in the ¹H spectrum. The absolute absence of signals in this region validates the complete conversion of the aromatic A-ring precursor. Any peaks detected here indicate residual unreacted starting material, immediately invalidating the batch purity.
ATR-FTIR Protocol
-
Background Collection: Collect an ambient background spectrum using a clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place 2-3 mg of the crystalline solid directly onto the ATR crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.
-
Acquisition: Acquire the sample spectrum under identical parameters (32 scans, 4000–400 cm⁻¹).
-
Self-Validation Check (Critical): Evaluate the 1710–1740 cm⁻¹ region. The 2,5(10)-diene system is highly acid-labile. The absence of a strong carbonyl stretch confirms the enol ether remains intact. The presence of a peak here indicates the sample has undergone premature hydrolysis to the 3-ketone degradation product.
EI-MS Protocol
-
Sample Introduction: Dissolve 1 mg of the sample in 1 mL of LC-MS grade methanol. Apply 1 μL of this solution to a Direct Insertion Probe (DIP).
-
Ionization: Evaporate the solvent under a gentle nitrogen stream and insert the probe into the high-vacuum source. Apply 70 eV electron ionization (EI).
-
Acquisition: Scan the m/z range from 50 to 400.
-
Self-Validation Check (Critical): Verify the presence of the m/z 273 ion ([M - C₂H₅]⁺). This specific fragmentation strictly validates the presence of the 13-ethyl group, definitively differentiating the synthetic target from any naturally derived 13-methyl estrane cross-contaminants (which would instead show an[M - 15]⁺ peak at m/z 287).
References
-
Title: Synthesis of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one Source: PrepChem URL: [Link]
potential biological activities of gona-2,5(10)-diene derivatives
Pharmacological Profiling and Synthetic Methodologies of Gona-2,5(10)-diene Derivatives: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist in steroidal drug development, I approach the pharmacological profiling of gona-2,5(10)-diene derivatives—most notably 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one (methoxydienone)—with a focus on their unique structure-activity relationships (SAR). These compounds represent a highly specialized subclass of synthetic 19-norsteroids. By lacking the C-19 methyl group and incorporating a non-conjugated 2,5(10)-diene system, these derivatives exhibit distinct metabolic pathways, dual-receptor binding affinities, and potent biological activities. This whitepaper systematically deconstructs their pharmacokinetic mechanisms, biological efficacy, and the self-validating synthetic protocols required for their isolation.
Structural Pharmacology & Mechanism of Action
The biological activity of gona-2,5(10)-diene derivatives is intrinsically linked to their structural deviation from endogenously produced androgens. Methoxydienone is classified within the 19-norsteroid family, characterized by the absence of the C-19 methyl group[1]. This structural omission flattens the steric profile of the molecule, significantly altering its receptor binding kinetics.
Prodrug Cleavage and Active Metabolite Generation
Gona-2,5(10)-dienes often function as prodrugs. Upon oral administration, the compound encounters the highly acidic environment of the gastric lumen. In stomach acid, the C-3 methoxy group is rapidly cleaved, and the double bond on the A-ring undergoes isomerization[2]. This acid-catalyzed hydrolysis converts the gona-2,5(10)-diene nucleus into an active 3-oxo-4-ene structure, specifically yielding the active metabolite 13β-ethyl-nor-androstenedione[2]. This mechanism is a foundational principle in steroidal drug design, as detailed in , which outlines the hydrolysis of the gona-2,5(10)-diene nucleus under mineral acid conditions to obtain the potent gon-4-en-3-one framework[3].
Dual-Receptor Signaling
The resultant active metabolites exhibit a high affinity for the Androgen Receptor (AR), driving the transcription of genes responsible for myofibrillar protein synthesis. However, the 19-nor configuration also imparts significant cross-reactivity with the Progesterone Receptor (PR)[2]. This dual-pathway activation is responsible for both the profound anabolic effects and the specific adverse event profile (e.g., gynecomastia and severe suppression of the Hypothalamic-Pituitary-Testicular Axis) associated with these compounds[2].
Fig 1: Pharmacokinetic activation and dual-receptor signaling of gona-2,5(10)-diene derivatives.
Biological Activities & Quantitative Profiling
The biological activity of gona-2,5(10)-dienes is primarily leveraged for their potent anabolic properties. Clinical and off-label observations indicate that these derivatives promote significant nitrogen retention and muscle hypertrophy. Pharmacokinetically, methoxydienone demonstrates an extended elimination half-life of approximately 6 to 10 hours, allowing for sustained plasma concentrations compared to unesterified endogenous testosterone[2].
Due to their potent biological activity and potential for cardiovascular and hepatic toxicity, these compounds are strictly regulated under the Controlled Substances Act and are banned by the World Anti-Doping Agency (WADA)[4].
Quantitative Pharmacodynamic Comparison
The following table summarizes the comparative biological activity of the gona-2,5(10)-diene active metabolite against standard steroidal baselines.
| Pharmacodynamic Parameter | Testosterone Baseline | Nandrolone (19-Nortestosterone) | Methoxydienone (Gona-2,5(10)-diene) |
| Anabolic:Androgenic Ratio | 100:100 | 125:37 | ~150:40 |
| Receptor Affinity (AR) | High | Very High | High (via active metabolite) |
| Receptor Affinity (PR) | Negligible | High | Very High |
| Elimination Half-Life | ~2-4 hours | ~4 hours | 6-10 hours |
| Aromatization Potential | High | Low (~20% of Test) | Negligible (Steric hindrance) |
Synthetic Methodologies: Birch Reduction Protocol
The synthesis of the gona-2,5(10)-diene nucleus requires the selective reduction of the aromatic A-ring of a 3-methoxygona-1,3,5(10)-triene precursor. As an application scientist, I mandate the use of a modified Birch reduction. The causality behind experimental choices here is critical: we utilize Lithium metal rather than Sodium. Lithium possesses a higher reduction potential in liquid ammonia, which is absolute necessity to overcome the steric hindrance imparted by the 13β-ethyl group during the formation of the radical anion intermediate.
Step-by-Step Protocol: Synthesis of 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one
-
Cryogenic Preparation: Condense 500 mL of anhydrous ammonia ( NH3 ) in a 3-neck round-bottom flask maintained at -78°C under a strict Argon atmosphere.
-
Solvated Electron Generation: Introduce 2.5 equivalents of Lithium wire (cut into small pieces and washed with hexanes). Causality: The solution will turn deep blue, indicating the generation of solvated electrons necessary for the reduction of the aromatic ring.
-
Substrate Addition: Dissolve the 1,3,5(10)-triene precursor in a co-solvent mixture of anhydrous Tetrahydrofuran (THF) and tert-butanol (t-BuOH). Add this dropwise to the ammonia solution. Causality: The t-BuOH acts as a controlled proton source. It selectively protonates the highly reactive radical anion intermediate, preventing the over-reduction of the C-17 ketone.
-
Reaction Quenching: After 4 hours, quench the reaction by carefully adding solid Ammonium Chloride ( NH4Cl ). Causality: NH4Cl safely neutralizes the strong basicity of the lithium amide byproducts without introducing water that could prematurely hydrolyze the newly formed enol ether.
-
Validation & Isolation: Allow the ammonia to evaporate overnight. Extract the residue with diethyl ether, wash with brine, and dry over MgSO4 .
Self-Validating System (In-Process Control): To ensure the trustworthiness of the protocol, the workflow integrates a self-validating UV spectroscopy step. The starting 1,3,5(10)-triene precursor exhibits a strong, distinct UV absorption band at ~280 nm due to its aromatic A-ring. A successful reduction to the non-conjugated 2,5(10)-diene is confirmed by the complete disappearance of this 280 nm chromophore. If the 280 nm peak persists, the reaction is incomplete, and additional Lithium must be added before quenching.
Fig 2: Birch reduction workflow with integrated UV spectroscopy validation.
References
- Synthesis of 13-alkyl-gon-4-ones (US Patent 3959322A)
-
Methoxydienone: Synthetic Anabolic Steroid Source: Ontosight AI URL: [Link]
-
Identification of designer steroids in dietary supplements Source: Drug Testing and Analysis (DOI: 10.1002/dta.1728) URL:[Link]
Sources
The Chemical Genesis of Methoxygonadiene: Historical Context, Synthesis, and Pharmacological Evolution
Executive Summary
The discovery of methoxygonadiene (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one) represents a pivotal milestone in the evolution of synthetic steroid chemistry. Emerging from the race to develop viable oral contraceptives in the 1960s, this compound exemplifies the transition from partial synthesis using natural precursors to fully scalable total synthesis. This whitepaper provides an in-depth technical analysis of the historical context, chemical synthesis workflows, and pharmacological dynamics of methoxygonadiene, designed for researchers and drug development professionals.
Introduction: The 19-Norsteroid Revolution
In the mid-20th century, the pharmaceutical industry faced a critical bottleneck: the production of steroid hormones relied heavily on the labor-intensive extraction and partial synthesis of diosgenin from Mexican yams[1]. The demand for highly active, orally bioavailable progestins for contraceptive use necessitated a paradigm shift toward total organic synthesis.
During this era, researchers discovered that removing the C19 methyl group from testosterone (creating 19-nortestosterone) significantly reduced androgenic properties while amplifying progestational activity. This structural modification laid the groundwork for the 19-norsteroid revolution, setting the stage for the discovery of methoxygonadiene and its derivatives[2].
Historical Context: Herchel Smith's Breakthrough at Wyeth
In the 1960s, organic chemist Herchel Smith and his colleague Gordon Alan Hughes, working at Wyeth Laboratories, embarked on a mission to synthesize novel 19-norprogestins[2]. Their research focused on modifying the steroid backbone to enhance receptor binding affinity and metabolic resistance.
The 13-Ethyl Homologation (Causality of Design)
The natural steroid nucleus features a methyl group at the C13 position. Smith's team hypothesized that extending this to an ethyl group (homologation to create a gonane nucleus) would alter the steric hindrance around the D-ring.
-
Causality: This specific 13-ethyl modification dramatically increased the lipophilicity of the molecule and altered its binding kinetics, resulting in a massive amplification of progestational potency and a reduction in rapid hepatic first-pass metabolism[1].
While this research ultimately culminated in the commercialization of norgestrel and levonorgestrel—some of the most successful oral contraceptives in history—methoxygonadiene was synthesized as a critical intermediate and a potent standalone compound during this developmental phase[2][3]. Despite its potent anabolic properties, it was never marketed commercially by Wyeth, likely due to the prioritization of pure progestins for contraception[4].
Chemical Synthesis Workflow: The Birch Reduction Paradigm
The synthesis of methoxygonadiene relies on the total synthesis of the gonane backbone from non-steroidal precursors, followed by a highly specific reduction of the aromatic A-ring[3].
Fig 1. Total synthesis workflow of methoxygonadiene highlighting the critical Birch reduction step.
Step-by-Step Methodology: Birch Reduction of 13-Ethyl Aromatic Precursors
Objective: Selective 1,4-reduction of the aromatic A-ring of 3-methoxy-13-ethylgona-1,3,5(10)-trien-17-ol to yield the 2,5(10)-diene system.
Causality & Mechanism: The Birch reduction utilizes solvated electrons to reduce the aromatic ring. The electron-donating 3-methoxy group directs protonation to the ortho and meta positions, yielding the unconjugated 1,4-cyclohexadiene (specifically the 2,5(10)-diene) rather than a conjugated system. This enol ether acts as a crucial protecting group that prevents premature aromatization.
-
Apparatus Setup & Ammonia Condensation: Equip a 3-neck round-bottom flask with a dry-ice/acetone condenser and a mechanical stirrer. Condense anhydrous ammonia (NH₃) at -33°C.
-
Causality: Strict anhydrous conditions are mandatory. Water will prematurely quench the solvated electrons, forming hydroxide and hydrogen gas, thus halting the reduction.
-
-
Substrate Solubilization: Dissolve the aromatic steroid precursor in anhydrous tetrahydrofuran (THF) and add it to the liquid ammonia.
-
Causality: Steroid precursors are highly lipophilic and insoluble in neat ammonia. THF acts as a co-solvent to ensure a homogeneous reaction phase, preventing incomplete reduction.
-
-
Electron Generation: Slowly add lithium metal wire in small portions to the stirring mixture.
-
Self-Validation Check: The solution must turn a deep, persistent blue color. This visual cue confirms the successful generation of solvated electrons ( esolv− ) and verifies that the system is free of moisture. If the blue color fades rapidly, moisture is present.
-
-
Protonation: Add a mild proton source, such as tert-butanol, dropwise to the blue solution.
-
Causality:Tert-butanol provides protons to the radical anion intermediate. Its bulky nature prevents over-reduction of the isolated double bonds, ensuring the reaction stops at the 2,5(10)-diene stage.
-
-
Quenching & Workup: Allow the ammonia to evaporate overnight under a nitrogen stream. Quench the residue carefully with cold water and extract with diethyl ether.
-
Self-Validation Check: Analyze the organic extract via UV-Vis spectroscopy. The complete disappearance of the characteristic aromatic absorption band at ~278 nm validates that the A-ring has been fully reduced.
-
-
Oxidation: Perform an Oppenauer oxidation using aluminum isopropoxide and cyclohexanone to convert the 17-hydroxyl group to the 17-ketone, yielding the final methoxygonadiene.
Pharmacological Profile and Receptor Dynamics
Methoxygonadiene lacks a 17α-alkyl group and features a ketone at the C17 position[2]. Because 17-ketosteroids generally exhibit weak receptor binding compared to 17β-hydroxysteroids, methoxygonadiene functions primarily as a prodrug[5].
Upon administration, it undergoes hepatic metabolism. The 3-methoxy-2,5(10)-diene enol ether is hydrolyzed by gastric acids or hepatic enzymes to form a 3-keto-4-ene or 3-keto-5(10)-ene system, while the 17-ketone is reduced by 17β-hydroxysteroid dehydrogenase (17β-HSD) to an active 17β-hydroxyl metabolite (e.g., 13β-ethyl-nor-androstenedione derivatives)[5].
Fig 2. Intracellular receptor signaling and metabolic activation pathway of methoxygonadiene.
Quantitative Data: Anabolic vs. Androgenic Activity
Despite its origins in contraceptive research, methoxygonadiene exhibits potent anabolic properties when administered via injection. The 13-ethyl group significantly skews the molecule's activity profile toward tissue building (anabolism) rather than masculinization (androgenicity).
Table 1: Relative Anabolic and Androgenic Ratios of Methoxygonadiene [2]
| Reference Standard | Anabolic Ratio | Androgenic Ratio | Clinical Implication |
| Testosterone Propionate | 54 | 27 | Exhibits roughly double the anabolic-to-androgenic selectivity compared to baseline testosterone. |
| Nandrolone | 90 | 625 | Shows highly specific, targeted anabolic activity with a vastly different receptor binding profile than nandrolone. |
Modern Resurgence and Forensic Detection
While methoxygonadiene was abandoned by Wyeth for commercial pharmaceutical use, its unique pharmacological profile led to its rediscovery in the mid-2000s within the designer steroid market, often sold under the nomenclature "Max LMG"[5].
Because it lacks 17α-alkylation, it avoids the severe hepatotoxicity associated with traditional oral androgens, though it retains progestational side effects[5]. In modern sports pharmacology and anti-doping contexts, the detection of methoxygonadiene relies on identifying its unique 18-methyl-19-nortestosterone metabolites. Forensic protocols utilize LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) to identify the hydrolysis product 13-ethyl-gona-4-ene-3,17-dione in urine samples, serving as a reliable biomarker for recent administration[6].
Conclusion
The discovery of methoxygonadiene by Herchel Smith was a masterclass in rational drug design, proving that targeted steric modifications (such as the 13-ethyl homologation) could fundamentally alter the pharmacokinetic and pharmacodynamic properties of the steroid nucleus. While it never achieved the commercial success of its sister compound, levonorgestrel, methoxygonadiene remains a vital case study in synthetic organic chemistry, the utility of the Birch reduction, and the complex receptor dynamics of 19-norsteroids.
References
-
Title: Methoxydienone - Wikipedia Source: wikipedia.org URL: 2
-
Title: Buy Methoxydienone | 2322-77-2 | > 95% - Smolecule Source: smolecule.com URL: 4
-
Title: Herchel Smith - Grokipedia Source: grokipedia.com URL: 1
-
Title: A Look Into Methoxygonadiene (MAX LMG) - IronMag Bodybuilding & Fitness Blog Source: ironmagazine.com URL: 5
-
Title: Norgestrel - Wikipedia Source: wikipedia.org URL: 3
-
Title: Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements - ResearchGate Source: researchgate.net URL: 6
Sources
- 1. Herchel Smith â Grokipedia [grokipedia.com]
- 2. Methoxydienone - Wikipedia [en.wikipedia.org]
- 3. Norgestrel - Wikipedia [en.wikipedia.org]
- 4. Buy Methoxydienone | 2322-77-2 | > 95% [smolecule.com]
- 5. A Look Into Methoxygonadiene (MAX LMG) – IronMag Bodybuilding & Fitness Blog [ironmagazine.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Birch Reduction of Estratetraene Derivatives
A Guide for Synthetic Chemists in Steroid and Medicinal Chemistry
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on performing the Birch reduction on estratetraene derivatives. It offers in-depth mechanistic insights, a step-by-step experimental protocol, and critical field-proven advice to ensure successful and safe execution.
Introduction: Strategic Dearomatization of the Steroid A-Ring
The Birch reduction is a powerful and indispensable tool in synthetic organic chemistry for the partial reduction of aromatic rings.[1] Discovered by Arthur Birch, this reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia with a proton source (an alcohol) to convert aromatic compounds into 1,4-cyclohexadienes.[2][3] In the realm of steroid chemistry, the Birch reduction holds particular significance as it provides a reliable method to dearomatize the phenolic A-ring of estrogens and their derivatives.[4]
This transformation is a cornerstone of many steroid-based drug development programs, most notably in the synthesis of 19-norsteroids, a class of compounds that includes many progestins used in oral contraceptives.[4] The reaction converts the electron-rich aromatic A-ring of an estradiol derivative into a dienol ether, a versatile intermediate that can be readily hydrolyzed to a β,γ-unsaturated ketone, opening pathways for further stereoselective functionalization.[2][5] This guide will focus on the practical application, mechanistic underpinnings, and safety protocols for the Birch reduction of a representative estratetraene substrate.
The Reaction Mechanism: Controlling Regioselectivity
The Birch reduction proceeds via a dissolving metal reduction mechanism involving the formation of solvated electrons.[2] The deep blue color of the reaction mixture is characteristic of these free electrons in the liquid ammonia solution.[2] The mechanism can be broken down into a sequence of electron transfer and protonation steps.[3][6]
-
First Electron Transfer: A solvated electron adds to the aromatic A-ring of the estratetraene derivative, forming a radical anion.[3]
-
First Protonation: The alcohol present in the reaction mixture protonates the radical anion at the position of highest electron density.[6]
-
Second Electron Transfer: A second solvated electron reduces the resulting radical to a carbanion.[3]
-
Second Protonation: A final protonation by the alcohol yields the non-conjugated 1,4-diene product.[3]
For estratetraene derivatives, such as estradiol 3-methyl ether, the methoxy group (-OCH₃) on the A-ring is a strong electron-donating group (EDG). This group dictates the regioselectivity of the reduction. The EDG destabilizes negative charge at the ipso and para positions, forcing the electron density to localize at the ortho and meta positions.[2][7] Consequently, protonation occurs at these sites, leading to a product where the double bonds are adjacent to the methoxy-bearing carbon.[8] This regiochemical outcome is crucial for the subsequent synthetic transformations.
Caption: Reaction mechanism of the Birch reduction on an electron-rich aromatic A-ring.
Detailed Experimental Protocol: Reduction of 17β-Estradiol 3-Methyl Ether
This protocol details the reduction of a common estratetraene derivative. The causality behind each step is explained to provide a deeper understanding of the process.
Critical Safety Precautions
-
Alkali Metals (Lithium/Sodium): These metals are highly reactive with water and air, potentially causing fires or explosions.[9] They must be handled under an inert atmosphere (argon or nitrogen) and stored under mineral oil.[10] All glassware must be rigorously dried before use.[10]
-
Liquid Ammonia (NH₃): Anhydrous ammonia is a toxic, corrosive, and flammable gas under pressure.[11][12] The procedure must be conducted in a well-ventilated chemical fume hood.[9] Exposure can cause severe burns to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including a face shield, cryogenic gloves, and a flame-resistant lab coat, is mandatory.[9]
-
Quenching: The reaction quench must be performed slowly and carefully, as unreacted alkali metal will react violently with the quenching agent.
-
Teamwork: Never perform this reaction alone.[10]
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 17β-Estradiol 3-methyl ether | Starting Material |
| Lithium wire or Sodium metal | Reducing Agent |
| Anhydrous Liquid Ammonia | Solvent |
| Anhydrous Tetrahydrofuran (THF) | Co-solvent for substrate solubility |
| Anhydrous Ethanol | Proton Source |
| Ammonium Chloride (sat. aq. solution) | Quenching Agent |
| Diethyl Ether / MTBE | Extraction Solvent |
| Brine (sat. aq. NaCl solution) | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Three-neck round-bottom flask (oven-dried) | Reaction Vessel |
| Dry ice/acetone condenser | To condense and maintain liquid NH₃ (-78 °C) |
| Inert gas line (Argon/Nitrogen) | To maintain anhydrous conditions |
| Magnetic stirrer and stir bar | For mixing |
| Low-temperature thermometer | To monitor reaction temperature |
Step-by-Step Procedure
The following workflow provides a visual overview of the experimental process.
Caption: Step-by-step experimental workflow for the Birch reduction of steroids.
-
System Preparation: Assemble an oven-dried three-neck flask equipped with a magnetic stir bar, a dry ice/acetone condenser, a low-temperature thermometer, and a gas inlet for argon. Maintain a positive pressure of inert gas throughout the setup.
-
Solvent Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask via the condenser until the desired volume is reached.
-
Substrate Addition: Dissolve the estratetraene derivative (e.g., 1.0 eq) and anhydrous ethanol (e.g., 10 eq) in anhydrous THF. Add this solution dropwise to the stirring liquid ammonia at -78 °C. The use of a co-solvent like THF is often necessary to ensure the steroid is fully dissolved.[1]
-
Addition of Alkali Metal: Carefully add small, freshly cut pieces of lithium or sodium metal (e.g., 10-20 eq) to the reaction mixture. The metal will dissolve to form a deep and persistent blue color, indicating the presence of solvated electrons.[2] The addition should be portion-wise to control the reaction rate and temperature.
-
Reaction Monitoring: Stir the mixture vigorously at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete when the blue color persists for 30-60 minutes and TLC shows full consumption of the starting material.
-
Quenching the Reaction: Once the reaction is complete, quench it by the slow, careful addition of a proton source more acidic than the alcohol, such as saturated aqueous ammonium chloride solution, or by adding solid ammonium chloride in portions. This step safely destroys any unreacted alkali metal.
-
Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight in the fume hood as the flask slowly warms to room temperature.[13]
-
Aqueous Workup: Add water to the remaining residue to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or MTBE) three times.[13]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Key Parameters and Optimization
The outcome of the Birch reduction can be sensitive to several parameters. Understanding their influence is key to optimizing the reaction for yield and purity.
| Parameter | Options | Rationale and Impact on Outcome |
| Alkali Metal | Lithium, Sodium | Lithium generally has better solubility in liquid ammonia and can sometimes provide cleaner reactions. Sodium is cheaper and also highly effective.[1] |
| Proton Source | t-Butanol, Ethanol, Methanol | The alcohol's pKa is critical. It must be acidic enough to protonate the radical anion and carbanion intermediates but not so acidic that it protonates the solvated electron, which would consume the reducing agent via H₂ evolution.[2] t-Butanol is less acidic and can prevent over-reduction in sensitive substrates. |
| Temperature | -33 °C to -78 °C | The reaction is typically run at the boiling point of ammonia (-33 °C) or at -78 °C. Lower temperatures can improve selectivity and minimize side reactions. |
| Co-solvent | THF, Diethyl Ether | Improves the solubility of the steroid substrate in the polar liquid ammonia, which is often a limiting factor for reaction efficiency.[1][8] |
| Reaction Time | 0.5 - 3 hours | Prolonged reaction times can lead to over-reduction or isomerization of the double bonds from the kinetic 1,4-diene to the more thermodynamically stable conjugated 1,3-diene. Monitoring by TLC is essential. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient alkali metal.- "Wet" reagents or glassware.- Poor substrate solubility. | - Add more reducing agent until a persistent blue color is observed.- Ensure all reagents and glassware are scrupulously dried.- Increase the volume of the THF co-solvent. |
| Over-reduction | - Alcohol is too acidic.- Reaction time is too long. | - Switch to a less acidic alcohol like t-butanol.- Monitor the reaction closely by TLC and quench immediately upon completion. |
| Formation of Conjugated Diene | - Reaction mixture warmed up prematurely.- Workup conditions are too basic or acidic. | - Maintain the reaction temperature at or below -33 °C.- Use a buffered or neutral quench (e.g., NH₄Cl) and avoid strong acids or bases during workup. |
| Low Yield | - Inefficient extraction.- Mechanical losses during workup. | - Perform multiple extractions with the organic solvent.- Ensure careful handling during transfers and purification steps. |
Conclusion
The Birch reduction of estratetraene derivatives is a powerful synthetic method that provides strategic access to key intermediates in medicinal chemistry. While the reaction demands careful attention to safety and experimental technique due to the use of hazardous materials, a thorough understanding of the mechanism and critical parameters enables its reliable and successful application. By following the detailed protocols and insights provided in this guide, researchers can effectively harness this classic reaction for the synthesis of complex and biologically important steroid molecules.
References
- Yao, S. (2024). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Highlights in Science, Engineering and Technology, 121, 114-121.
- Yao, S. (2024). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions.
-
Ashenhurst, J. (2019). Birch Reduction of Aromatic Rings. Master Organic Chemistry. [Link]
- Wang, H., et al. (2025). The Birch Reduction in Organic Synthesis: Mechanistic Insights and Applications in Natural Product Synthesis. International Journal of Modern Science and Technology, 4(3).
-
Various Authors. (2025). The Birch Reduction of Steroids. ResearchGate. [Link]
- Knochel, P., & Skotnitzki, J. (2019). The Birch Reduction. Synfacts, 15(07), 0775.
-
Purdue University. Alkali Metals - Safety Procedures. Purdue University REM. [Link]
- Cheminfinity. (2025).
-
Pearson Education. Propose mechanisms for the Birch reduction of benzoic acid. Pearson. [Link]
-
Organic Chemistry Portal. Birch Reduction. Organic Chemistry Portal. [Link]
-
D'Ascenzo, L., et al. (2014). An easy stereoselective synthesis of 5(10)-estrene-3β,17α-diol, a biological marker of pregnancy in the mare. Steroids, 86, 1-4. [Link]
-
Stanford University Environmental Health & Safety. Information on Alkali Metals. Stanford University. [Link]
-
Centers for Disease Control and Prevention. Ammonia | Medical Management Guidelines. ATSDR. [Link]
-
MineARC Systems. (2020). Ammonia: Health and Safety Hazards Fact Sheet. MineARC Systems. [Link]
-
D'Ascenzo, L., et al. (2014). An easy stereoselective synthesis of 5(10)-estrene-3β,17α-diol, a biological marker of pregnancy in the mare. Mad Barn. [Link]
- Schultz, A. G. (1999). The asymmetric Birch reduction and reduction–alkylation strategies for synthesis of natural products. Journal of the Chemical Society, Perkin Transactions 1, (21), 3135-3149.
- Yao, S. (2024). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Highlights in Science, Engineering and Technology, 121, 114-121.
-
NileRed. (2016). The Birch reduction. YouTube. [Link]
-
Wiley. The Birch Reduction of Aromatic Compounds. Organic Reactions. [Link]
-
Chemistry Stack Exchange. (2014). Regioselectivity of Birch reduction (electron donating groups). Chemistry Stack Exchange. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. The Birch Reduction in Organic Synthesis: Mechanistic Insights and Applications in Natural Product Synthesis | International Journal of Materials Science and Technology Studies [wepub.org]
- 5. rushim.ru [rushim.ru]
- 6. drpress.org [drpress.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Information on Alkali Metals – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. purdue.edu [purdue.edu]
- 11. CCOHS: Ammonia [ccohs.ca]
- 12. Ammonia | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 13. m.youtube.com [m.youtube.com]
using (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol as a reference standard
An Application Guide for the Use of (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol as an Analytical Reference Standard
Introduction
In the landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) and their related substances are of paramount importance. Reference standards are the cornerstones of these analytical activities, providing the benchmark against which samples are qualified and quantified. This document provides a detailed technical guide for the effective use of (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol , a key synthetic steroid intermediate and a known impurity in the synthesis of progestin medications such as Levonorgestrel[1][2].
This guide is designed for researchers, analytical scientists, and drug development professionals. It offers not just procedural steps but also the underlying scientific rationale for the proper handling, preparation, and analytical application of this reference standard. By adhering to these protocols, laboratories can ensure the integrity of their analytical results and the trustworthiness of their data.
Physicochemical Profile
A thorough understanding of a reference standard's physical and chemical properties is the foundation of its correct application. These properties dictate crucial parameters such as solvent selection, storage conditions, and the choice of analytical instrumentation.
| Property | Value | Source |
| IUPAC Name | 13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-ol | [1] |
| Synonyms | Levonorgestrel Impurity Q; Gona-2,5(10)-dien-17-ol, 13-ethyl-3-methoxy-, (17beta)- | [1][3] |
| CAS Number | 14507-49-4; 1038-28-4 (for the racemic mixture) | [1][3][4][5] |
| Molecular Formula | C₂₀H₃₀O₂ | [1][3][6] |
| Molecular Weight | 302.45 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline solid (Appearance should be verified against the lot-specific Certificate of Analysis) | |
| Solubility | Soluble in methanol, acetonitrile, tetrahydrofuran, and chloroform. Sparingly soluble in water. | [6][7][8][9] |
Protocol for Handling and Storage: Ensuring Standard Integrity
The stability and purity of a reference standard are directly linked to its storage and handling. Improper practices can lead to degradation, contamination, or changes in hydration state, all of which invalidate analytical results[10]. The following protocol is designed to preserve the integrity of the standard from receipt to use.
Causality: Steroids, particularly those with unsaturated bonds and hydroxyl groups, can be susceptible to oxidation, isomerization, and photodegradation. Storage at low temperatures minimizes the kinetic energy available for these degradation reactions, while protection from light and moisture prevents photo-induced and hydrolytic decomposition pathways[10].
Protocol 2.1: Receipt and Storage
-
Verification: Upon receipt, visually inspect the container for any damage. Ensure the container label information matches the Certificate of Analysis (CoA).
-
Equilibration: Before opening for the first time, allow the sealed container to equilibrate to ambient laboratory temperature for at least 60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid, which would alter its mass and concentration.
-
Storage Environment: Store the reference standard in its original, tightly sealed container at -20°C [11][12]. The storage location should be a calibrated freezer, protected from direct light.
-
Desiccation: For long-term storage, placing the sealed vial inside a desiccator within the freezer provides an additional layer of protection against moisture.
Preparation of Analytical Standard Solutions
Accurate solution preparation is arguably the most critical step in quantitative analysis. Errors made here will propagate throughout the entire analytical workflow. The following protocols emphasize precision and best practices.
Caption: Workflow for preparing primary and working standard solutions.
Protocol 3.1: Preparation of a Primary Stock Solution (e.g., 1.0 mg/mL)
-
Equipment: Use a calibrated analytical balance with a readability of at least 0.01 mg. Use only Class A volumetric glassware.
-
Weighing: Accurately weigh approximately 10 mg of the reference standard into a clean, dry weighing vessel. Record the exact weight.
-
Transfer: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 7 mL of HPLC-grade methanol. Sonicate the flask for 5-10 minutes to ensure the complete dissolution of the solid[8].
-
Dilution: After the solution has returned to ambient temperature, dilute to the mark with methanol.
-
Homogenization: Cap the flask and invert it at least 15 times to ensure the solution is homogeneous.
-
Calculation: Calculate the exact concentration using the formula: Concentration (mg/mL) = (Weight of Standard (mg)) / (Volume of Flask (mL))
-
Storage: Transfer the stock solution to a labeled, amber glass vial with a PTFE-lined cap and store at -20°C. Stock solutions should be stable for several months under these conditions, but stability should be verified.
Protocol 3.2: Preparation of Working Solutions for Calibration
Working solutions for generating a calibration curve should be prepared fresh daily from the primary stock solution.
-
Method: Use calibrated micropipettes and Class A volumetric flasks to perform serial dilutions from the primary stock.
-
Example Dilution Scheme (for HPLC):
| Target Concentration (µg/mL) | Volume of Stock (1 mg/mL) | Final Volume (mL) | Diluent |
| 100 | 1.0 mL | 10 | Methanol |
| 50 | 5.0 mL of 100 µg/mL | 10 | Methanol |
| 20 | 2.0 mL of 100 µg/mL | 10 | Methanol |
| 10 | 1.0 mL of 100 µg/mL | 10 | Methanol |
| 5 | 0.5 mL of 100 µg/mL | 10 | Methanol |
| 1 | 0.1 mL of 100 µg/mL | 10 | Methanol |
Analytical Methodologies and Applications
The choice of analytical technique depends on the specific requirement, whether it is for identification, purity assessment, or quantification.
Sources
- 1. 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol | C20H30O2 | CID 85746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (±)-13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol , 90%+ , 1038-28-4 - CookeChem [cookechem.com]
- 3. nextsds.com [nextsds.com]
- 4. CAS#:1038-28-4 | (±)-13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol | Chemsrc [chemsrc.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. 13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol synthesis - chemicalbook [chemicalbook.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. asean.org [asean.org]
- 9. agilent.com [agilent.com]
- 10. Rapidity and Precision of Steroid Hormone Measurement [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Use & Storage of Reference Standards | USP [usp.org]
Application Note: Synthesis, Isolation, and Ethynylation of 13β-Ethyl Steroid Precursors in Levonorgestrel Manufacturing
Executive Summary
Levonorgestrel (LNG) is a highly potent, second-generation synthetic progestogen utilized globally in oral contraceptives and long-acting intrauterine systems. The defining structural and pharmacological feature of LNG is its 13β-ethyl group, which presents significant synthetic challenges compared to naturally occurring 13-methyl steroids. This application note details the critical role of 13β-ethyl steroid precursors—specifically methoxydienone (13-ethyl-3-methoxygona-2,5(10)-dien-17-one)—in the total synthesis of levonorgestrel. By outlining the mechanistic causality of key transformations and providing validated experimental protocols, this guide serves as a comprehensive resource for overcoming legacy bottlenecks in steroidal active pharmaceutical ingredient (API) manufacturing.
Mechanistic Rationale & Structural Causality
The 13β-Ethyl Imperative
The 13β-ethyl substituent is not merely a structural artifact; it is the primary driver of LNG's pharmacological potency. Crystallographic and mutagenesis studies of the human progesterone receptor (PR) complexed with LNG reveal that the 13-ethyl group interacts specifically with the Met909 residue of helix 12, stabilizing the active conformation of the receptor[1]. Because this ethyl group does not occur in natural steroidal pools, it must be synthetically installed early in the manufacturing process, typically via a Hajos-Wiechert-type asymmetric reaction[2].
Dearomatization via Birch Reduction
The initial construction of the 13β-ethyl scaffold yields an intermediate with an aromatic A-ring. To achieve the biologically active 4-en-3-one system required for PR binding, the A-ring must be dearomatized. The Birch reduction selectively reduces the aromatic ring to a non-conjugated 2,5(10)-diene system (methoxydienone)[3]. Historically, this required hazardous cryogenic liquid ammonia. Modern process chemistry utilizes ethylenediamine-mediated reductions or lithium/aniline systems to drastically reduce environmental effluent and operational hazards while maintaining high regioselectivity[2].
Anhydrous Ethynylation
The final major transformation is the introduction of the 17α-ethynyl group. Legacy methods employing acetylene gas and potassium hydroxide are plagued by water generation, which limits acetylene solubility in tetrahydrofuran (THF) and stalls the reaction[4]. Modern processes utilize an alkynyllithium ammine complex, ensuring strictly anhydrous conditions, rapid kinetics, and high stereoselectivity for the 17α-ethynyl-17β-hydroxy configuration[4]. Poor control at this stage can lead to di-ethynylated condensation byproducts (e.g., Impurity C), necessitating strict stoichiometric governance[5].
Visualizations of Synthetic Workflows
Caption: Synthetic workflow from achiral precursors to Levonorgestrel via Methoxydienone.
Caption: Mechanistic pathway of anhydrous ethynylation and subsequent hydrolysis to form Levonorgestrel.
Quantitative Process Parameters
The following table summarizes the physicochemical properties and expected process yields for the critical nodes in the levonorgestrel synthesis pathway[6],[2],[3].
| Compound / Intermediate | Role in Synthesis | Molecular Weight | Key Structural Feature | Typical Process Yield |
| 3-Bromoanisole | Achiral Starting Material | 187.04 g/mol | Aromatic ring, halogenated | N/A |
| 13β-Ethyl Tetracyclic Precursor | Key Intermediate | ~298.42 g/mol | 13β-ethyl group, Aromatic A-ring | 40–43% (from SM) |
| Methoxydienone | Direct Precursor | 314.46 g/mol | 2,5(10)-diene system | ~85% (Reduction step) |
| Levonorgestrel | Final API | 312.47 g/mol | 17α-ethynyl, 4-en-3-one | ~15% (Overall from SM) |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure causality between the chemical environment and the desired structural outcome.
Protocol 1: Assembly of the 13β-Ethyl Tetracyclic Scaffold
Objective: Construct the steroidal core with the critical 13β-ethyl stereocenter from achiral starting materials[2].
-
Chiral Induction: React 3-bromoanisole derivatives through a Hajos-Wiechert-type asymmetric organocatalytic step to form the AD-ring intermediate.
-
Ring Closure: Subject the intermediate to an intramolecular Friedel-Crafts cyclization to close the B-ring.
-
Hydrogenation: Perform regio- and stereoselective hydrogenation to yield the tetracyclic 13β-ethyl precursor (13-ethyl-3-methoxy-6,7,11,12,13,14,15,16-octahydro-17H-cyclopenta[a]phenanthren-17-one).
-
Self-Validation (IPC): Monitor the product via chiral HPLC. A successful Hajos-Wiechert induction must yield >98% enantiomeric excess (ee) for the 13β configuration. Failure at this step will result in inactive dextronorgestrel isomers.
Protocol 2: Dearomatization via Modified Birch Reduction
Objective: Reduce the aromatic A-ring to a 2,5(10)-diene system (Methoxydienone) without over-reducing the C17 ketone[3].
-
Reagent Preparation: In a rigorously dried, argon-purged 250 mL four-necked flask, cool 30 mL of aniline to -5°C.
-
Electron Solvation: Add 5 g of sodium or lithium metal in five portions over 20 minutes, strictly maintaining the temperature between -10°C and 0°C. Gradually warm the reaction mixture to 60–70°C and stir for 1 hour.
-
Reduction: Dissolve 5 g of the 13β-ethyl tetracyclic precursor in 50 mL of anhydrous THF. Cool to -100°C. Transfer the reducing agent to the precursor solution.
-
Quenching & Isolation: Quench the reaction by adding 150 mL of water followed by 200 mL of 30% acetic acid, maintaining the temperature between 30–40°C. Filter the precipitate and recrystallize from ethanol.
-
Self-Validation (IPC): The generation of the reducing agent is validated by a distinct deep blue color , indicating the presence of active solvated electrons[3]. Post-isolation, 1 H-NMR must show the complete disappearance of aromatic proton signals (~7.0 ppm), confirming total dearomatization.
Protocol 3: Anhydrous Ethynylation and Deprotection
Objective: Introduce the 17α-ethynyl group under strictly anhydrous conditions to prevent water-induced stalling, followed by hydrolysis to the active API[4].
-
Complex Preparation: Inject liquid ammonia into a reactor maintained at -55°C to -50°C. Add metallic lithium (1 g per 50 mL ammonia) over 20 minutes to form the alkynyllithium ammine complex.
-
Nucleophilic Addition: Dissolve methoxydienone in anhydrous THF. Cool the alkynyllithium complex to -20°C and dropwise add the methoxydienone solution over 30 minutes. Stir until complete conversion is observed.
-
Hydrolysis & Isomerization: Quench the reaction and subject the resulting 17α-ethynyl intermediate to acidic hydrolysis (e.g., dilute HCl). This cleaves the C3 methoxy enol ether and triggers the spontaneous isomerization of the double bond from Δ5(10) to Δ4.
-
Self-Validation (IPC): The ethynylation progress is monitored via TLC (disappearance of the methoxydienone spot). Following hydrolysis, UV-Vis spectroscopy acts as the ultimate structural validator: the product must exhibit a strong absorption shift to ~240 nm , which is the hallmark of the conjugated 4-en-3-one system of levonorgestrel.
References
-
Title: Synthesis of Levonorgestrel: A New Strategy to Construct the Key 13β-Ethyl Steroid Precursor | Source: ACS Publications | URL: [Link]
-
Title: Synthesis of Levonorgestrel: A New Strategy to Construct the Key 13β-Ethyl Steroid Precursor | Source: ResearchGate | URL: [Link]
- Title: CN101982472A - Synthesis process of levonorgestrel by methoxydienone | Source: Google Patents | URL
- Title: CN105106149B - Levonorgestrel and its preparation method | Source: Google Patents | URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101982472A - Synthesis process of levonorgestrel by methoxydienone - Google Patents [patents.google.com]
- 5. Levonorgestrel Impurity C | 1337972-89-0 | Benchchem [benchchem.com]
- 6. CN105106149B - Levonorgestrel and its preparation method - Google Patents [patents.google.com]
Application Note: In Vitro Assays for Determining the Biological Activity of Synthetic Steroids
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating assay design, and step-by-step protocols for steroid receptor profiling.
Introduction: The Mechanistic Cascade of Synthetic Steroids
Synthetic steroids are engineered to mimic, enhance, or antagonize the effects of endogenous steroid hormones. Because they are highly lipophilic, these compounds diffuse across the cell membrane and bind to specific intracellular nuclear receptors, such as the Glucocorticoid Receptor (GR), Estrogen Receptor (ER), or Androgen Receptor (AR).
To accurately profile a novel synthetic steroid, drug development professionals cannot rely on a single assay. A compound might bind to a receptor with high affinity but fail to induce the necessary conformational change for nuclear translocation, or it might translocate but act as a transcriptional antagonist. Therefore, a robust in vitro testing funnel must evaluate three distinct biological milestones: Receptor Binding , Spatiotemporal Translocation , and Transcriptional Activation .
Fig 1: Canonical intracellular signaling pathway of synthetic steroid hormones.
Pillar I: Receptor Binding Affinity via TR-FRET
The Causality of Choice: Historically, radioligand binding assays were the gold standard for determining receptor affinity. However, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) has superseded them in modern screening. TR-FRET utilizes long-lifetime lanthanide fluorophores (like Terbium), which allows the detector to wait for short-lived background auto-fluorescence (often caused by the synthetic compounds themselves) to decay before measuring the signal[1]. This creates a homogeneous, wash-free system with an exceptional signal-to-noise ratio.
Self-Validating Assay Design: A competitive TR-FRET assay is self-validating when it includes a known high-affinity competitor (e.g., Dexamethasone for GR) to establish the IC50 baseline and calculate the Z'-factor[2]. A Z'-factor > 0.5 confirms the assay's dynamic range is sufficient to distinguish true hits from assay noise[3].
Protocol: TR-FRET Glucocorticoid Receptor Competitive Binding
-
Reagent Preparation: Prepare a master mix containing Terbium (Tb)-labeled anti-GST antibody and a GST-tagged human Glucocorticoid Receptor Ligand Binding Domain (GR-LBD)[2].
-
Tracer Addition: Add a fluorescent tracer (e.g., Fluormone™ GS1 Green) that binds to the GR-LBD, bringing the fluorophore into proximity with the Tb-donor to generate a high FRET signal[2].
-
Compound Incubation: Dispense the synthetic steroid test compounds in a 10-point dose-response format (e.g., 0.1 nM to 10 µM) into a 384-well low-volume black plate.
-
Equilibration: Incubate the plate in the dark at room temperature for 1 to 2 hours to reach equilibrium[2].
-
Detection: Read the plate on a multi-mode microplate reader. Excite the Terbium donor at 340 nm. Measure the emission of the Terbium at 490 nm and the fluorescent tracer at 520 nm[2].
-
Data Analysis: Calculate the emission ratio (520 nm / 490 nm). A decrease in the emission ratio indicates that the synthetic steroid successfully displaced the fluorescent tracer from the receptor[2].
Pillar II: Spatiotemporal Dynamics via High-Content Imaging (HCI)
The Causality of Choice: Binding affinity ( Ki ) does not guarantee biological activity. The steroid-receptor complex must shed its cytosolic chaperones (e.g., Hsp90) and utilize the dynein/importin motor machinery to translocate into the nucleus[4]. High-Content Imaging (HCI) is chosen here because it provides single-cell spatial resolution, allowing scientists to visually and quantitatively track the retrograde transport of the receptor from the cytoplasm to the nucleus[4].
Fig 2: Step-by-step workflow for high-content imaging of receptor translocation.
Protocol: GR-GFP Nuclear Translocation Assay
-
Cell Seeding: Seed a reporter cell line expressing a Green Fluorescent Protein-tagged receptor (e.g., 3617.4 mouse mammary adenocarcinoma cells expressing GR-GFP) into 384-well optical bottom plates at 1×10⁴ cells/well[4].
-
Induction: Treat cells with the synthetic steroid library for 30 minutes at 37°C. (Rapid ligand-induced trafficking occurs within this tight temporal window)[4].
-
Fixation & Staining: Aspirate the medium, wash with PBS, and fix the cells using 4% paraformaldehyde. Stain the nuclei using Hoechst 33342 (1 µM) for 30 minutes[4].
-
Automated Imaging: Acquire images using an automated HCS platform (e.g., ArrayScan-VTI). Use the Hoechst channel (Ch1) to define the nuclear mask and the GFP channel (Ch2) to measure receptor localization[4].
-
Algorithmic Analysis: Apply an image analysis algorithm to dilate the nuclear mask and create a "cytoplasmic ring." Calculate the Nuclear/Cytoplasmic (N/C) fluorescence intensity ratio. An increased N/C ratio confirms successful agonist-induced translocation[5].
Pillar III: Transcriptional Activation (Reporter Gene Assays)
The Causality of Choice: Once inside the nucleus, the steroid-receptor complex binds to specific DNA Response Elements to recruit coactivators and initiate transcription. To determine if a synthetic steroid is an agonist or antagonist, we utilize Stably Transfected Transactivation Assays (STTA). The OECD Test Guideline 455 is the international gold standard for Estrogen Receptor (ER) transactivation, providing a highly reliable, mechanistically relevant functional readout[6].
Self-Validating Assay Design: Because luciferase-based systems rely on cellular machinery, a cytotoxic compound might register as a "false negative" for agonism. A self-validating STTA must run a concurrent cell viability assay (e.g., resazurin reduction) to ensure that a lack of luminescence is due to a lack of receptor activation, not cell death[7].
Protocol: OECD TG 455 Estrogen Receptor STTA
-
Cell Preparation: Culture hERα-HeLa-9903 cells, which are stably transfected with the human ERα gene and a firefly luciferase reporter gene driven by an upstream estrogen-responsive element[6].
-
Plating: Seed cells at 1×10⁴ cells/well in 96-well plates using an assay medium free of endogenous steroids (e.g., containing dextran-coated charcoal-treated FBS)[6].
-
Exposure: Expose the cells to the synthetic steroids for 24 hours. Include 17β-estradiol (E2) as a positive control to establish the maximum transactivation plateau[6].
-
Lysis and Detection: Lyse the cells and add a luciferin substrate. The luciferase enzyme transforms luciferin into a bioluminescent product[7].
-
Quantification: Measure chemiluminescence quantitatively using a luminometer. The light output is directly proportional to the transcriptional agonist activity of the synthetic steroid[7].
Quantitative Data Summary
To benchmark novel synthetic steroids, their performance should be compared against established assay metrics and reference standards. The table below summarizes the expected quantitative parameters for a validated in vitro steroid screening cascade.
| Assay Type | Target / Readout | Key Reagents | Typical Z'-Factor | Reference Standard | Expected EC₅₀ / IC₅₀ |
| TR-FRET Binding | GR Ligand Binding Domain | Tb-anti-GST, Fluormone™ | 0.65 - 0.85 | Dexamethasone | 1 - 10 nM |
| High-Content Imaging | GR Nuclear Translocation | GFP-GR, Hoechst 33342 | 0.50 - 0.75 | Dexamethasone | 5 - 20 nM |
| Reporter Gene (STTA) | ERα Transcriptional Activation | hERα-HeLa-9903, Luciferin | 0.70 - 0.90 | 17β-Estradiol (E2) | 0.01 - 0.1 nM |
Sources
Technical Support Center: Optimizing Yield in the Synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol (CAS: 14507-49-4)—a critical intermediate for synthetic progestins like levonorgestrel—is notoriously sensitive[1]. The defining step is the Birch reduction of the aromatic A-ring of its precursor, 13-ethyl-3-methoxygona-1,3,5(10)-trien-17β-ol (also referred to in literature as 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol).
Achieving high yields (>85%) requires absolute kinetic control to trap the non-conjugated 2,5(10)-diene and prevent thermodynamic over-reduction[2]. This guide provides a self-validating methodology, mechanistic insights, and targeted troubleshooting to ensure reproducible, high-yield scale-up.
I. Mechanistic Workflow & Causality
The reduction relies on the transfer of solvated electrons to the aromatic system, forming a highly reactive radical anion. The regioselectivity of the resulting diene is dictated by the precise timing of the proton donor (methanol/ethanol) and the maintenance of cryogenic temperatures to suppress the thermodynamic driving force that leads to fully saturated impurities.
Workflow for the modified Birch reduction of 13-ethyl-3-methoxygona-1,3,5(10)-trien-17β-ol.
II. Validated Standard Operating Procedure (SOP)
While classical Birch reductions utilize hazardous liquid ammonia (Li/NH₃)[2], this optimized protocol employs an ammonia-free Sodium/Aniline/THF system. This method provides a higher boiling point matrix during reagent preparation while maintaining the necessary cryogenic control during the critical electron transfer phase, routinely achieving ~86% yield with >97.8% HPLC purity[3].
Phase 1: Solvated Electron Generation
-
In a 250 mL four-necked flask under an inert nitrogen atmosphere, cool 30 mL of anhydrous aniline to -5°C.
-
Add 5.0 g of sodium metal (freshly cut, oxide-free) in 5 portions over 20 minutes. Maintain the internal temperature between -10°C and 0°C to control the initial exotherm[3].
-
Gradually warm the reaction mixture to 60–70°C and stir for 1 hour[3].
Validation Checkpoint: The solution must transition to a deep, persistent blue color, indicating the successful generation of solvated electrons. If the solution remains brown or clear, the sodium has oxidized, or moisture has quenched the reaction. Abort and restart.
Phase 2: Cryogenic Electron Transfer 4. In a separate single-necked flask, dissolve 5.0 g of the steroid precursor (13-ethyl-3-methoxygona-1,3,5(10)-trien-17β-ol) in 50 mL of anhydrous THF[3]. 5. Cool the steroid/THF solution to -100°C using a liquid nitrogen/solvent bath[3]. 6. Slowly add the steroid solution dropwise to the sodium anilino solution over 30 minutes, ensuring the internal temperature remains strictly cryogenic. Incubate for 1.5 hours[3].
Validation Checkpoint: An HPLC sample of a micro-aliquot (quenched in MeOH) should indicate <2% remaining aromatic precursor.
Phase 3: Kinetic Quenching & Isolation 7. Adjust the temperature of the reaction system to 0°C. Add 25 mL of anhydrous methanol dropwise over 30 minutes to kinetically protonate the radical anion. Stir at 0–10°C for an additional 30 minutes[3]. 8. Transfer the mixture to a 500 mL flask, add 150 mL of deionized water, and stir for 10 minutes[3]. 9. Add 200 mL of 30% acetic acid solution. Critical: Control the temperature strictly at 30–40°C and hold for 30 minutes[3]. This neutralizes the basic anilide and drives the precipitation of the highly lipophilic diene. 10. Filter the precipitate. Wash the filter cake with water until the run-off is strictly neutral[3].
Validation Checkpoint: The filter cake must wash to a neutral pH (pH 7.0). Residual acidity will catalyze the hydrolysis of the delicate enol ether into a 3-ketone during drying.
-
Purification: Reflux the wet product in 10 mL of ethanol for 1 hour. Cool to -5°C to 0°C for 16 hours to recrystallize. Filter, wash with 2 mL of cold industrial ethanol, and dry at 40°C to constant weight[3].
III. Quantitative Process Parameters
Deviations in the following parameters are the primary causes of yield loss. Use this matrix to calibrate your reactor controls.
| Parameter | Optimal Range | Critical Threshold | Causality of Deviation |
| Sodium Metal | 10–15 equivalents | < 10 eq | Insufficient solvated electrons lead to incomplete reduction; unreacted starting material remains. |
| Addition Temp | -100°C to -80°C | > -80°C | Overcomes the activation energy barrier, shifting the reaction from kinetic to thermodynamic control (over-reduction). |
| Quench Temp | 0°C to 10°C | > 15°C | Premature or rapid quenching causes an exothermic runaway, leading to product degradation and safety hazards. |
| Acetic Acid Wash | 30% v/v | < 25% v/v | Inadequate neutralization leaves residual basic aniline, acting as a plasticizer and causing the product to "oil out" instead of crystallizing. |
IV. Troubleshooting & FAQs
Q1: Why am I recovering significant amounts of unreacted starting material (1,3,5(10)-trien-17β-ol)? A1: Unreacted precursor indicates a premature loss of solvated electrons. This is almost exclusively caused by moisture in the THF/aniline or the use of sodium metal with an oxidized passivation layer. Ensure your THF is freshly distilled over sodium/benzophenone and that the sodium metal is cut immediately prior to addition. If the deep blue color fades before the steroid addition is complete, the reducing agent has been compromised.
Q2: My final product contains high levels of fully saturated estrane impurities. How do I prevent over-reduction? A2: Over-reduction is a failure of kinetic control. The Birch reduction relies on kinetically trapping the 2,5(10)-diene. If the internal temperature spikes above -80°C during the electron transfer phase, the thermodynamic driving force takes over, reducing the diene further into a fully saturated ring[2]. Ensure your cryogenic cooling capacity can handle the latent heat of the THF addition.
Q3: During the acetic acid quench, the product forms a gummy oil instead of a filterable solid. What is the cause? A3: This "oiling out" is caused by improper pH and temperature control during precipitation. If the acetic acid concentration is too low, residual aniline remains free-based and acts as a lipophilic solvent, preventing crystallization. Conversely, if the temperature drops below 30°C during the acid addition, the product precipitates too rapidly, trapping solvent and impurities in an amorphous gum[1][3]. Maintain the quench strictly at 30–40°C to allow orderly crystal nucleation.
Q4: Can I substitute the Na/Aniline system with a classical Li/NH₃ Birch reduction? A4: Yes. The classical Li/NH₃ method with a tert-butanol or isopropanol proton donor is highly effective and widely documented[2]. However, the Na/Aniline/THF modification is often preferred in scale-up environments that lack the specialized pressurized reactors and cryogenic condensers required to safely handle liquid ammonia[3]. Both methods require strict adherence to cryogenic temperatures during the steroid addition phase.
V. References
3.[2] Enantioselective Total Synthesis of the Key Synthetic Precursor of Third-Generation Oral Contraceptive Etonogestrel Source: ChemRxiv URL:[Link]
Sources
purification challenges of non-conjugated diene steroids
Technical Support Center: Purification of Non-Conjugated Diene Steroids
Welcome to the Advanced Chromatography Support Center. Purifying non-conjugated diene steroids (such as specific provitamins, isolated diene intermediates, and sterol precursors) presents unique physicochemical hurdles. Unlike their conjugated counterparts, these molecules lack strong chromophores and are highly susceptible to structural rearrangement. This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure high-yield, high-purity isolation.
Section 1: Fundamental Challenges (FAQ)
Q: Why do my non-conjugated diene steroids degrade or isomerize during standard silica gel chromatography? A: Standard silica gel possesses surface silanol groups that render it inherently acidic (pH ~4.5–5.5). Non-conjugated dienes (where double bonds are separated by one or more sp³ hybridized carbons) are kinetically favored but thermodynamically less stable than conjugated dienes. The acidic environment of active silica gel catalyzes the protonation of the isolated double bond, forming a transient carbocation. This intermediate rapidly undergoes a hydride shift or double bond migration to achieve the lower-energy, resonance-stabilized conjugated state[1]. To prevent this, the activation temperature of the silica must be strictly controlled, or the silica must be deactivated/base-washed prior to use[2].
Q: I cannot detect my steroid fractions using standard UV detectors (254 nm). Why, and what are the alternatives? A: Non-conjugated diene steroids lack the extended π-electron delocalization required for strong UV absorbance above 200 nm. Consequently, they are virtually invisible to standard UV/Vis detectors. To monitor these compounds during High-Performance Liquid Chromatography (HPLC), you must employ universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD). These detectors measure the mass of the non-volatile analyte after the mobile phase is evaporated, providing high sensitivity regardless of the molecule's optical properties[3].
Section 2: Troubleshooting Guide & Workflow Optimization
Issue: Co-elution of monoenes, dienes, and fully saturated steroid analogs. Causality: Conventional normal-phase or reversed-phase chromatography separates molecules primarily based on polarity or hydrophobicity. The difference in polarity between a saturated steroid and its non-conjugated diene counterpart is often negligible, leading to broad, overlapping peaks. Solution: Implement Argentation (Silver-Ion) Chromatography . Silver ions (Ag⁺) act as electron acceptors, forming reversible π-complexes with the electron-rich double bonds of the steroid. The strength of this interaction increases with the number of double bonds. Thus, dienes will be retained significantly longer than monoenes or fully saturated analogs, allowing for baseline resolution[4].
Workflow for the purification of non-conjugated diene steroids avoiding acid-catalyzed isomerization.
Section 3: Validated Experimental Protocols
Protocol A: Silver-Ion (Argentation) Chromatography for Diene Steroids
Scientific Rationale: This protocol creates a self-validating system where the stationary phase actively discriminates based on the degree of unsaturation rather than mere polarity[4]. Step-by-Step Methodology:
-
Stationary Phase Preparation: Dissolve 10 g of Silver Nitrate (AgNO₃) in 100 mL of distilled water. Add 90 g of high-purity silica gel (230–400 mesh) to form a slurry.
-
Solvent Removal: Remove the water using a rotary evaporator in a dark room (AgNO₃ is highly photosensitive). Dry the impregnated silica in an oven at 120°C for 4 hours to activate it.
-
Column Packing: Pack the column using a non-polar solvent (e.g., hexanes). Critical: Wrap the column in aluminum foil to prevent photo-reduction of Ag⁺ to metallic silver, which turns the column black and destroys resolution.
-
Loading and Elution: Load the crude steroid mixture. Elute using a gentle gradient of Hexanes to Ethyl Acetate (e.g., 95:5 to 80:20). Saturated steroids will elute first, followed by monoenes, and finally the non-conjugated dienes.
-
Recovery Validation: Wash the collected fractions with a 10% aqueous ammonium chloride solution to precipitate and remove any leached silver ions (as AgCl) before final concentration.
Protocol B: HPLC-ELSD Polish of Steroid Fractions
Scientific Rationale: ELSD provides a mass-based response critical for non-UV active steroids. The protocol ensures complete volatilization of the mobile phase to prevent baseline drift and detector fouling[3]. Step-by-Step Methodology:
-
Column Selection: Equip the HPLC with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a strictly volatile mobile phase (e.g., Acetonitrile/Water 80:20 v/v). Crucial: Do not use non-volatile phosphate buffers; they will precipitate in the ELSD and destroy the drift tube.
-
ELSD Parameters: Set the drift tube temperature to 45°C–50°C and the nebulizer gas (Nitrogen) flow rate to 1.5 L/min.
-
Injection: Inject 10–20 µL of the argentation-purified steroid fraction (dissolved in the mobile phase).
-
Fraction Collection: Route the flow through a post-column splitter (e.g., 9:1 ratio), sending 10% to the ELSD for destructive detection and 90% to a fraction collector to recover the pure non-conjugated diene.
Acid-catalyzed isomerization pathway of non-conjugated dienes on standard silica gel surfaces.
Section 4: Quantitative Data Comparison
The following table summarizes the operational parameters and capabilities of various chromatographic techniques when applied to non-conjugated diene steroids.
| Technique | Primary Separation Mechanism | Isomerization Risk | Resolution of Olefins | Detection Method | Scalability |
| Standard Silica Gel | Polarity / Adsorption | High (Acidic surface) | Poor | TLC (Stains), UV (Poor) | High (Prep scale) |
| Argentation Silica | π-Complexation (Ag⁺) | Low (Neutralized) | Excellent | TLC (Stains) | Medium (Light sensitive) |
| HPLC-UV (254 nm) | Hydrophobicity (C18) | None | Moderate | UV Absorption | Analytical to Prep |
| HPLC-ELSD / CAD | Hydrophobicity (C18) | None | Moderate | Mass / Aerosol Scattering | Analytical to Semi-Prep |
Section 5: References
-
Williams, C., et al. "Chromatography with silver nitrate." ResearchGate. Available at:
-
"Influence of Temperature of Silica Gel Activation on Separation of Selected Biologically Active Steroid Compounds." ResearchGate. Available at:
-
"Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector." PMC. Available at:
-
"A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation." PMC. Available at:
Sources
Technical Support Center: Optimizing the Reduction of 13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17β-ol
Welcome to the Technical Support Center. The reduction of 13-ethyl-3-methoxygona-1,3,5(10),8-tetraen-17β-ol to its corresponding 1,3,5(10)-triene is a critical juncture in the synthesis of 18-methyl synthetic progestins (e.g., levonorgestrel). This transformation relies on a highly selective dissolving metal reduction to saturate the conjugated 8(9)-double bond while establishing the thermodynamically favored trans-anti-trans (8β, 9α, 14α) stereocenter configuration [1].
This guide provides drug development professionals with field-proven insights, self-validating protocols, and troubleshooting strategies to resolve issues like over-reduction, stereochemical drift, and incomplete conversions.
Mechanistic Workflow & Troubleshooting Decision Tree
Reaction pathways and troubleshooting decision tree for dissolving metal reduction of the tetraene.
Quantitative Data: Reaction Condition Optimization Matrix
To achieve optimal yield and stereoselectivity, specific parameters must be strictly controlled. The table below summarizes the causality behind condition optimization.
| Parameter | Sub-optimal Condition | Optimized Condition | Resulting Yield | Causality / Mechanism |
| Co-solvent | None / Diethyl Ether | Anhydrous THF (1:3 v/v to NH₃) | >92% | Enhances lipophilic substrate solubility, ensuring homogeneous electron transfer and preventing stalling. |
| Proton Donor | Ethanol / Methanol (excess) | Aniline (1.2 eq) or NH₃ only | <5% over-reduction | Prevents non-selective Birch reduction of the aromatic A-ring anisole moiety by providing a milder proton source. |
| Metal Source | Sodium (large chunks) | Lithium wire (finely cut) | >95% conversion | Lithium provides a higher reduction potential and superior solubility in the NH₃/THF mixture. |
| Temperature | -33°C (refluxing NH₃) | -78°C (Dry ice/acetone) | 98% trans-anti-trans | Strict cryogenic control prevents thermodynamic equilibration to unnatural cis-fused B/C ring isomers. |
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.
Step 1: Preparation & Inertion Flame-dry a 3-neck round-bottom flask equipped with a dry-ice condenser, mechanical stirrer, and ammonia inlet. Purge continuously with ultra-high purity Argon to eliminate atmospheric moisture.
Step 2: Cryogenic Ammonia Condensation Cool the reaction vessel to -78°C using a dry ice/acetone bath. Condense anhydrous ammonia (approximately 500 mL per 10 g of steroid substrate) into the flask. Causality: Maintaining -78°C is critical to freeze the intermediate radical anion in the correct geometry for trans-anti-trans protonation.
Step 3: Substrate & Co-solvent Addition Dissolve 10 g of 13-ethyl-3-methoxygona-1,3,5(10),8-tetraen-17β-ol in 150 mL of freshly distilled, anhydrous THF. Add aniline (1.2 equivalents) to the THF solution. Slowly transfer this mixture dropwise to the liquid ammonia to prevent localized warming.
Step 4: Electron Generation (Validation Checkpoint) Add finely cut lithium wire (5–7 equivalents) in small portions.
-
Self-Validation: The solution must turn a deep, persistent bronze/blue color. Causality: This color physically confirms the generation of solvated electrons. If the color fades within 10 minutes, adventitious moisture has quenched the electrons. You must add additional lithium until the blue color persists for a minimum of 30 minutes, validating complete electron saturation.
Step 5: Controlled Quenching After 1.5 hours of stirring at -78°C, quench the reaction by carefully adding solid ammonium chloride (NH₄Cl) portion-wise.
-
Self-Validation: Continue addition until the blue color completely dissipates. The loss of color validates the neutralization of all remaining solvated electrons, safely terminating the reaction.
Step 6: Workup & Isolation Allow the ammonia to evaporate overnight under a gentle stream of nitrogen. Partition the resulting residue between water and ethyl acetate. Wash the organic layer with 1M HCl. Causality: The acidic wash is mandatory to protonate and remove the aniline co-reagent as its water-soluble hydrochloride salt. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Troubleshooting Guides & FAQs
Q1: Why am I seeing over-reduction to the 2,5(10)-diene instead of the desired 1,3,5(10)-triene? A1: This is a classic issue of over-protonation. The A-ring (3-methoxyaromatic) is susceptible to Birch reduction if a strong proton donor (like ethanol or methanol) is present [2]. To selectively reduce only the conjugated 8(9)-alkene, you must use a weaker proton donor. because its pKa is sufficient to protonate the highly basic C-8 carbanion but not the less basic A-ring radical anion. Relying on aniline or solely on ammonia as the proton source prevents premature A-ring reduction [1].
Q2: My NMR shows a mixture of stereoisomers at C-8 and C-9. How do I ensure the trans-anti-trans configuration? A2: The stereochemical outcome at C-8 and C-9 is thermodynamically driven by the stability of the radical anion and the geometry of protonation. High temperatures or premature quenching can freeze the wrong conformer, leading to cis-fused B/C rings. Maintaining strict cryogenic temperatures (-78°C) ensures the intermediate adopts the lowest-energy trans-anti-trans conformation before protonation occurs.
Q3: The reaction is stalling, and I am recovering unreacted starting material. What went wrong? A3: This usually points to either poor substrate solubility or the premature quenching of solvated electrons. 13-ethyl-3-methoxygona-1,3,5(10),8-tetraen-17β-ol is highly lipophilic and poorly soluble in neat liquid ammonia. Ensure you are using a sufficient volume of anhydrous THF as a co-solvent (typically a 1:3 THF to NH₃ ratio). Additionally, trace moisture in the THF will rapidly quench the solvated electrons. Always distill THF over sodium/benzophenone immediately prior to use.
References
- Title: Synthesis of gona-1,3,5(10)-trienes (US Patent 3519714A)
HPLC Steroid Isomer Resolution: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) of steroid hormones. As a Senior Application Scientist, I have designed this guide to address the most notorious challenge in clinical and forensic chromatography: the baseline resolution of steroid isomers (epimers).
Steroids such as dexamethasone/betamethasone and testosterone/epitestosterone possess identical molecular weights and nearly identical hydrophobic footprints. Because mass spectrometry (MS/MS) cannot distinguish these isomers by mass-to-charge ratio alone, chromatographic separation is the absolute critical path to accurate quantification[1][2]. This guide provides the mechanistic causality behind common failures and self-validating protocols to ensure rugged, reproducible separations.
Diagnostic Workflow for Poor Isomer Resolution
Before adjusting instrument parameters, it is critical to follow a logical diagnostic pathway. The flowchart below outlines the causality-driven troubleshooting steps when baseline resolution ( Rs<1.5 ) is lost.
Caption: Diagnostic decision tree for troubleshooting poor HPLC resolution of steroid epimers.
Frequently Asked Questions (Troubleshooting Guides)
Q1: Why are my epimers (e.g., dexamethasone and betamethasone) co-eluting on a standard C18 column?
The Causality: Dexamethasone and betamethasone are epimers that differ exclusively by the stereochemistry of the methyl group at the C16 position (16- α -methyl vs. 16- β -methyl)[1]. Standard fully-porous C18 columns rely primarily on hydrophobic partitioning. Because the hydrophobic footprint of these two epimers is virtually identical, standard C18 phases lack the steric recognition required to separate them[1][3]. The Solution: You must alter the selectivity ( α ). First, switch to a column with high shape selectivity, such as a core-shell C18 with optimized alkyl chain density, or a Phenyl phase that offers π−π interactions[4][5]. Second, modify the mobile phase. Replacing methanol with a mixture of 30% acetonitrile and 70% ammonium acetate buffer changes the solvation shell around the C16 epimers, exploiting differences in dipole moments to achieve separation[1]. Alternatively, incorporating Tetrahydrofuran (THF) into a ternary gradient (e.g., Water/THF/Methanol) drastically improves the resolution of corticosteroids[6].
Q2: How can I achieve baseline resolution of testosterone and epitestosterone in under 3 minutes without extreme backpressure?
The Causality: Testosterone and epitestosterone are epimers at the C17 hydroxyl group. Ultra-fast separation requires high theoretical plate counts ( N ). While sub-2 µm particles provide high N , they generate immense backpressure. The Solution: Utilize Core Enhanced Technology (e.g., 2.6 µm solid-core particles)[4]. The solid core physically limits the diffusion path of the steroid into the particle. According to the van Deemter equation, this significantly reduces longitudinal diffusion (the B term) and mass transfer resistance (the C term). This allows you to run at higher flow rates (e.g., 0.6 mL/min) with a 60:40 water/acetonitrile mobile phase, eluting both epimers with baseline resolution in under 2 minutes at only 300 bar[4].
Q3: I am observing severe peak tailing for corticosteroids, which is destroying my resolution. What is the root cause?
The Causality: Steroids contain multiple polar functional groups (hydroxyls and ketones). Peak tailing is almost always caused by secondary interactions—specifically, hydrogen bonding between these polar groups and unreacted, acidic silanol groups on the silica stationary phase. Furthermore, poor thermal equilibrium between the incoming mobile phase and the column can cause band broadening[6]. The Solution:
-
Ensure you are using a highly endcapped column to shield residual silanols[4].
-
Increase the column compartment temperature to 40 °C – 50 °C[4][6]. Elevated temperatures increase the kinetic energy of the system, speeding up the rate of adsorption/desorption (mass transfer) and sharpening the peaks.
-
Crucial Step: If operating at 50 °C, you must use a precolumn heater (e.g., 2 µL volume) to prevent thermal mismatch between the cooler mobile phase and the hot column bed, which otherwise distorts peak shape[6].
Q4: Does the biological sample matrix affect the resolution of endogenous steroid isomers?
The Causality: Yes. In matrices like human urine, steroids are excreted as highly polar phase II metabolites (glucuronides and sulfates)[7][8]. These conjugates elute much earlier than free steroids and can co-elute with matrix suppressors, leading to ion suppression in the MS source and distorted peak shapes. Furthermore, the glycosidic bond of epitestosterone glucuronide is more labile than that of testosterone glucuronide, complicating direct analysis[8]. The Solution: Implement a robust enzymatic deconjugation and Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) workflow prior to injection to isolate the free (unconjugated) steroids[7][9].
Validated Experimental Protocols
To ensure self-validating and reproducible results, implement the following step-by-step methodologies.
Protocol A: High-Throughput UHPLC Separation of Corticosteroids
This protocol is optimized for the separation of 9 corticosteroids, including the critical dexamethasone/betamethasone pair[6].
-
Mobile Phase Preparation: Prepare an isocratic ternary mobile phase consisting of 8% Methanol / 19% THF / 73% Water. Note: Use only HPLC-grade solvents to prevent baseline noise at UV 254 nm or MS detection.
-
Column Installation: Install a high-efficiency core-shell or rapid separation column (e.g., 2.2 µm C18, 2.1 × 100 mm)[6].
-
Thermal Equilibration: Set the column oven to 50 °C. Self-Validation Check: Monitor pressure ripple; it should be <1% once thermal equilibrium is reached.
-
Flow Dynamics: Set the flow rate to 1.5 mL/min (adjust based on column ID to maintain optimal linear velocity).
-
Injection: Inject 2-50 µL of the sample (depending on column capacity and detector sensitivity). The elevated temperature and THF modifier will drive the separation of betamethasone and dexamethasone in under 4 minutes[6].
Protocol B: Extraction and Deconjugation of Urine Steroids
This workflow isolates testosterone (T) and epitestosterone (ET) from human urine, removing matrix interferences that degrade HPLC resolution[7][9].
Caption: Sample preparation workflow for the extraction and deconjugation of urinary steroid epimers.
-
Spiking: Spike 3.0 mL of human urine with a stable isotope-labeled internal standard (e.g.,[16,16,17-2H3]-testosterone) to validate recovery[8][10].
-
Hydrolysis: Add β -glucuronidase and incubate to cleave glucuronide conjugates, yielding free T and ET[7].
-
SPE Extraction: Pass the sample through a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge.
-
Wash & Elute: Wash with 5% aqueous methanol to remove polar matrix components. Elute the steroids with 100% methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 50:50 water/acetonitrile for injection into the HPLC system[7][9].
Quantitative Data Summaries
The following tables synthesize the expected chromatographic and analytical performance metrics based on validated methodologies.
Table 1: Chromatographic Parameters for Steroid Isomer Separation
| Isomer Pair | Column Chemistry | Mobile Phase | Temp (°C) | Retention Time (min) | Ref |
| Testosterone / Epitestosterone | Core-shell C18 (2.6 µm) | 60:40 Water / Acetonitrile | 40 | T: ~1.8, ET: ~2.1 | [4][7] |
| Dexamethasone / Betamethasone | Hypercarb (Porous Graphite) | 90:10 Acetonitrile / Water (+0.3% FA) | Ambient | Dex: 6.60, Beta: 8.50 | [11] |
| Dexamethasone / Betamethasone | C18 (2.2 µm RSLC) | 8% MeOH / 19% THF / 73% Water | 50 | Beta: ~2.5, Dex: ~2.7 | [6] |
| Dexamethasone / Betamethasone | OmniSpher 3 C18 (3 µm) | 30% Acetonitrile / 70% Acetate Buffer | Ambient | Baseline Resolved | [1] |
Table 2: Analytical Validation Metrics for Steroid Extraction
| Analyte | Matrix | Extraction Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Ref |
| Testosterone (T) | Human Urine | LLE / SPE | 1.0 - 8.6 | 7.3 - 40.0 | 80 - 90% | [7][9][10] |
| Epitestosterone (ET) | Human Urine | LLE / SPE | 1.0 - 5.4 | 5.7 - 40.0 | 80 - 90% | [7][9][10] |
| Dexamethasone | Bovine Liver | SPE (C-18) | 0.2 (µg/kg) | 0.4 (µg/kg) | 56 - 69% | [11] |
| Betamethasone | Bovine Liver | SPE (C-18) | 0.2 (µg/kg) | 0.3 (µg/kg) | 56 - 69% | [11] |
References
-
Analysis of Testosterones Using a Core Enhanced Technology Accucore HPLC Column chromatographyonline.com URL: [Link]
-
Development and Method Validation for Testosterone and Epitestosterone in Human Urine Samples by Liquid Chromatography oup.com URL:[Link]
-
Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry nih.gov URL:[Link]
-
Extraction of testosterone and epitestosterone in human urine using aqueous two-phase systems of ionic liquid and salt nih.gov URL:[Link]
-
Development and validation of a stability-indicating RP-HPLC method to separate low levels of dexamethasone and other related compounds from betamethasone researchgate.net URL:[Link]
-
Determination of Free and Deconjugated Testosterone and Epitestosterone in Urine Using SPME and LC–MS/MS researchgate.net URL: [Link]
-
Simultaneous determination of betamethasone and dexamethasone residues in bovine liver by liquid chromatography/tandem mass spectrometry nih.gov URL:[Link]
-
UHPLC Separation of Nine Corticosteroids in Under Four Minutes lcms.cz URL: [Link]
-
The Separation of Betamethasone from Dexamethasone by Using LC/MS/MS Technique with Triple Quadrupole and Excretion Studies dshs-koeln.de URL: [Link]
-
Facile synthesis of[16,16,17-2H3]-testosterone, -epitestosterone and their glucuronides and sulfates nih.gov URL:[Link]
-
Mass Spectrometry: Applications to the Clinical Lab (HPLC Methods to Separate Several Steroid Isomers) msacl.org URL: [Link]
Sources
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. msacl.org [msacl.org]
- 3. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of [16,16,17-2H3]-testosterone, -epitestosterone and their glucuronides and sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Extraction of testosterone and epitestosterone in human urine using aqueous two-phase systems of ionic liquid and salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of betamethasone and dexamethasone residues in bovine liver by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to address the specific chemical vulnerabilities of (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol during laboratory handling and long-term storage.
This protocol is built as a self-validating system: by understanding the mechanistic causality behind degradation and implementing rigorous analytical checks, you can continuously verify the efficacy of your environmental controls and ensure the integrity of your synthetic workflows.
Mechanistic Overview of Degradation
(+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol (CAS: 14507-49-4) is a critical intermediate generated via the Birch reduction of aromatic steroid precursors, predominantly used in the synthesis of synthetic progestins like levonorgestrel[1][2]. The defining structural feature of this compound is its 3-methoxy-2,5(10)-diene system.
This conjugated system contains an enol ether, which is notoriously sensitive to electrophilic attack. In the presence of trace acids—even the mild carbonic acid formed when atmospheric CO 2 dissolves in ambient moisture—the enol ether undergoes rapid acid-catalyzed hydrolysis[3][4]. This hydrolysis cleaves the methoxy group, yielding an unconjugated 13-ethyl-17 β -hydroxygona-5(10)-en-3-one. Because the unconjugated β,γ -unsaturated ketone is thermodynamically less stable, it subsequently isomerizes to the conjugated α,β -unsaturated 3-keto-4-ene system[3].
Mechanism of acid-catalyzed enol ether hydrolysis and subsequent isomerization.
Troubleshooting Guide: Diagnosing Degradation
When handling this intermediate, visual and analytical changes are the first indicators of compromised structural integrity.
Q: My batch of intermediate was originally a white crystalline powder, but it has turned yellowish and slightly gummy. What happened? A: This physical change indicates oxidative degradation and moisture ingress. The enol ether has hydrolyzed and likely undergone subsequent oxidative polymerization. Enol ethers are prone to auto-oxidation in the presence of light and oxygen, forming peroxides that accelerate further decomposition.
Q: I ran an HPLC analysis, and I see a new, prominent peak with strong UV absorbance at 240 nm. Is my product degrading? A: Yes. The intact 2,5(10)-diene system lacks a conjugated chromophore and has minimal UV absorbance above 210 nm. A strong absorbance at 240 nm is the classic spectroscopic signature of the isomerized 3-keto-4-ene degradation product (the conjugated enone).
Quantitative Analytical Markers
To definitively track degradation during storage, compare your batch against the following established analytical markers. This table serves as your diagnostic baseline:
| Analytical Method | Intact Intermediate (Enol Ether) | Degraded Product (3-Keto-4-ene) | Causality / Rationale |
| UV Spectroscopy | No significant max >210 nm | Strong λmax at ~240 nm | Isomerization creates a conjugated α,β -unsaturated ketone chromophore. |
| IR Spectroscopy | ~1690 cm −1 (weak, C=C) | ~1660 cm −1 (strong, C=O) | Hydrolysis converts the enol ether into a carbonyl (ketone). |
| 1 H NMR (CDCl 3 ) | ~3.5 ppm (s, 3H, -OCH 3 ) | ~5.8 ppm (s, 1H, C4-H) | Loss of the methoxy group and appearance of a vinylic proton at C4. |
| TLC (Silica) | High R f (non-polar) | Lower R f (more polar) | The ketone is more polar than the enol ether. Note: Silica is acidic and may cause on-plate degradation. |
Experimental Protocols: Best Practices for Storage
To establish a self-validating system for storage, you must eliminate the three primary vectors of degradation: acid, moisture, and oxygen. Do not merely follow these steps; understand that each action builds a barrier against the thermodynamic pull of hydrolysis.
Step-by-Step Methodology: Preparation and Long-Term Storage
Step 1: Glassware Preparation (Base-Washing)
-
Submerge amber glass vials in a 5% KOH in isopropanol bath for 2 hours. Causality: Standard borosilicate glass possesses surface silanol (-SiOH) groups that are mildly acidic and will catalyze enol ether hydrolysis at the glass-chemical interface.
-
Rinse thoroughly with deionized water, followed by HPLC-grade acetone.
-
Bake vials at 120°C for 4 hours to ensure absolute dryness.
Step 2: Aliquoting and Purging
-
Transfer the lyophilized (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol into the base-washed amber vials. Causality: Amber glass blocks UV/visible light, preventing photo-oxidation.
-
Insert an Argon gas line into the vial and purge gently for 30 seconds. Causality: Argon is heavier than nitrogen and more effectively displaces atmospheric oxygen and moisture from the bottom of the vial upward.
Step 3: Sealing and Temperature Control
-
Cap immediately with PTFE-lined caps. Do not use standard rubber or polyethylene septa, as they are permeable to moisture over time.
-
Wrap the cap junction tightly with Parafilm.
-
Store the vials in a desiccator placed inside a -20°C freezer. Causality: The Arrhenius equation dictates that lowering the temperature significantly reduces the kinetic rate of both hydrolysis and oxidation.
Standard operating procedure for the preparation and long-term storage of sensitive enol ethers.
Frequently Asked Questions (FAQs)
Q: Can I use standard silica gel for the purification of this intermediate before storage? A: No. Standard silica gel is mildly acidic and will rapidly hydrolyze the enol ether on the column. You must use neutral alumina or silica gel that has been pre-treated (deactivated) with 1-2% triethylamine (TEA) to maintain a basic environment during chromatography.
Q: I don't have Argon. Can I use Nitrogen for purging the storage vials? A: Nitrogen is acceptable, but it requires a longer purge time. Because Nitrogen has a density similar to ambient air, it mixes with the air rather than displacing it efficiently. Ensure a minimum of 2 minutes of continuous purging before capping.
Q: Is it safe to store the compound in plastic Eppendorf tubes for short-term use? A: No. Polypropylene and polyethylene are highly permeable to atmospheric oxygen and moisture. Even at -20°C, storage in plastic will lead to measurable degradation within weeks. Always use base-washed glass.
References
-
ARTHUR JOHN BIRCH Royal Society Publishing URL:[Link]
-
Arthur John Birch 1915–1995 Australian Academy of Science URL: [Link]
-
Steroids. LIV. Synthesis of 19-Nor-17a-ethynyltestosterone and 19-Nor-17cr-methyltestosterone2 UNAM URL: [Link]
Sources
Gona-Diene Steroid Synthesis Support Center: Troubleshooting & FAQs
Welcome to the Technical Support Center for the synthesis of gona-diene steroids. Gona-dienes (such as 13-ethyl-gona-2,5(10)-diene derivatives) are critical precursors in the development of synthetic progestogens like levonorgestrel and gestodene. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to mitigate common side reactions during the Torgov cyclization, Birch reduction, and ethinylation stages.
Quantitative Impurity Profiling
Understanding your impurity profile is the first step in troubleshooting side reactions. Below is a summary of the most common quantitative data markers encountered during gona-diene synthesis[1].
| Impurity Designation | Chemical Name | Origin / Causality | Detection Method |
| Target Product | 17α-ethinyl-13-ethyl-gona-2,5(10)-diene-17-ol | Primary synthetic pathway | HPLC, TLC |
| Impurity IIb | 3,17α-diethinyl-13-ethyl-3,5-gonadiene-17-ol | Acid-catalyzed dehydration of over-ethinylated side product (Ib)[1] | HPLC, Thin-layer densitometry[1] |
| Impurity IV | 17α-ethinyl-13-ethyl-4-gonene-17-ol | Over-reduction or isomerization during the Birch reduction step[1] | Gas Chromatography (GC), Selective TLC[1] |
| Phenol Byproducts | Dealkylated aryl compounds | C-O bond cleavage during unbuffered Birch reduction[2] | HPLC, UV Spectroscopy |
Birch Reduction Troubleshooting
The Birch reduction of the aromatic A-ring to the unconjugated 2,5(10)-diene is notoriously sensitive. Solvated electrons in liquid ammonia can easily trigger unwanted side reactions if the electronic environment is not strictly controlled.
Q: I am observing significant dealkylation of my arylalkyl ether to the corresponding phenol instead of the desired 2,5(10)-diene. How can I prevent this? A: This is a classic C-O bond cleavage side reaction.
-
Causality: During the Birch reduction, the aromatic ring accepts an electron to form a radical anion. If this highly electron-dense intermediate is not rapidly stabilized or protonated, the excess solvated electrons will attack the C-O bond of the 3-methoxy group, cleaving it to form a thermodynamically stable phenoxide[2].
-
Solution: The addition of alkyl diamines, such as ethylenediamine, to the reaction mixture buffers the electronic environment. The diamine coordinates with the alkali metal cations and stabilizes the radical anion, steering the reaction away from dealkylation and allowing it to proceed safely at more practical temperatures[2].
Q: My impurity profile shows a significant amount of a monoene impurity (Impurity IV). What is it and how did it form? A: This is 17α-ethinyl-13-ethyl-4-gonene-17-ol[1].
-
Causality: This impurity originates from a failure to lock the kinetic 2,5(10)-diene product. If the Birch reduction is not quenched rapidly with a proton source, or if the temperature rises prematurely, the unconjugated 2,5(10)-diene can either over-reduce or isomerize into the more thermodynamically stable conjugated 4-en-3-one system, which carries over into the subsequent ethinylation step[1].
Logical relationship of Birch reduction pathways and interventions.
Self-Validating Protocol: Buffered Birch Reduction via Alkali Metal-Silica Gel
To overcome the hazards of liquid ammonia and suppress phenol formation, use this validated solid-state reduction protocol[2].
-
Preparation & Moisture Control: In an Argon-purged reactor, dissolve the unsaturated steroid substrate in dry tetrahydrofuran (THF).
-
Self-Validation Check: Perform a Karl Fischer titration on the solvent mixture. Moisture must be <50 ppm; excess water will prematurely quench the alkali metal and halt the reaction.
-
-
Buffer Addition: Add 1.2 molar equivalents of ethylenediamine to the solution.
-
Reagent Introduction: Cool the reactor to -10°C. Slowly add Stage I Na-silica gel powder (maintaining a 16:1 to 32:1 molar ratio of alkali metal to double bond)[2].
-
Kinetic Quenching: After 2 hours of agitation, slowly introduce dry ethanol.
-
Causality: Ethanol acts as a mild proton source. Protonation at the central carbon of the radical anion is irreversible and kinetically favored, locking the structure into the unconjugated 1,4-cyclohexadiene motif (the steroidal 2,5(10)-diene).
-
-
In-Process Control (IPC): Pull a 1 mL aliquot, quench with water, extract with EtOAc, and run TLC (Hexane:EtOAc 8:2) under UV light. The complete disappearance of the UV-active aromatic starting material and the absence of highly polar baseline spots (phenols) validates that the diamine successfully suppressed C-O cleavage.
-
Workup: Filter off the silica gel, concentrate the filtrate under reduced pressure, and crystallize the target diene.
Ethinylation Step Side Reactions
Q: I am detecting a highly lipophilic, apolar impurity in my final gestogen product. TLC and HPLC indicate it is significantly less polar than the target. What is this? A: This is Impurity IIb: 3,17α-diethinyl-13-ethyl-3,5-gonadiene-17-ol[1].
-
Causality: During the ethinylation of the 17-ketone, the reaction requires a strong nucleophile (e.g., lithium acetylide). If the A-ring enol ether is unprotected or if excess reagent is used, over-ethinylation can occur at the C3 position, forming an intermediate propargylic/allylic alcohol (Impurity Ib). During the subsequent acidic workup, this C3 alcohol undergoes rapid acid-catalyzed dehydration, ejecting water to form the highly apolar, conjugated 3,5-gonadiene system[1].
Ethinylation workflow and the formation of the apolar 3,5-gonadiene impurity.
Torgov Cyclization Troubleshooting
Q: During the synthesis of the steroidal core via the Torgov reaction, my enantioselective reduction of the intermediate diketone is yielding less than 50% ee. How can I optimize this? A: The classical Torgov cyclization yields a racemic mixture of the steroidal scaffold. To achieve a highly enantioselective synthesis, the achiral Torgov diketone must be reduced asymmetrically.
-
Causality: Standard oxazaborolidine catalysis with typical boranes often results in slow reactions and low enantiomeric purity (20-50% ee) because non-catalyzed background reductions compete with the chiral catalyst[3].
-
Solution: Switch the reductant to catecholborane. The slow addition of 1.8 equivalents of catecholborane to a cold (-50 °C) toluene solution containing the diketone, a chiral oxazaborolidine catalyst, and N,N-diethylaniline creates a controlled pathway that suppresses the background reaction, yielding the chiral β-hydroxyketone in >90% ee[3].
References
- Title: Birch reduction of steroid substrates via alkali metal - silica gel materials.
-
Title: Conversion of Torgov's Synthesis of Estrone into a Highly Enantioselective and Efficient Process. Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens. Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]
Sources
- 1. Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20110082306A1 - Birch reduction of steroid substrates via alkali metal - silica gel materials - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
addressing matrix effects in LC-MS analysis of biological samples
Welcome to the Bioanalytical LC-MS Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals troubleshooting complex liquid chromatography-mass spectrometry (LC-MS) assays.
Matrix effects—specifically ion suppression and enhancement—are among the most pervasive challenges in bioanalysis, compromising assay sensitivity, accuracy, and reproducibility. Below, you will find expert-curated diagnostic workflows, self-validating protocols, and mechanistic FAQs to help you systematically eliminate matrix interferences and achieve regulatory compliance.
Diagnostic Workflow: Identifying Matrix Effects
Before altering your method, you must confirm that matrix effects are the root cause of your assay failure. Follow the diagnostic logic below to isolate the issue.
Diagnostic and mitigation workflow for LC-MS matrix effects.
Knowledge Base & FAQs
Module 1: Detection and Quantification
Q: My calibration curve looks great in neat solvent, but my biological samples show poor recovery and reproducibility. What is causing this? A: You are likely experiencing ion suppression , a primary matrix effect in Electrospray Ionization (ESI). When endogenous matrix components (such as phospholipids, salts, or dosing vehicles) co-elute with your target analyte, they compete for access to the droplet surface during the desolvation process in the ESI source. Because the available charge on the droplet surface is finite, high-abundance matrix molecules can prevent your analyte from acquiring a charge and entering the gas phase, drastically reducing your MS signal (1[1]).
Q: How do I definitively diagnose and locate the exact retention time where matrix effects occur? A: The gold standard for qualitative diagnosis is the Post-Column Infusion (PCI) method. By continuously infusing the analyte post-column while injecting a blank matrix extract, you can visualize the exact chromatographic zones where suppression or enhancement occurs (2[2]; 3[3]).
Protocol 1: Qualitative Mapping via Post-Column Infusion
Setup: Connect a syringe pump to the LC column effluent using a zero-dead-volume T-piece positioned just before the MS inlet.
Infusion: Infuse a neat solution of your target analyte (e.g., 1 µg/mL at 10 µL/min) to achieve a steady MS baseline signal (approx. 105 to 106 cps).
Injection: Inject a blank matrix extract (e.g., plasma extracted via your current method) using your standard analytical LC gradient.
Observation: Monitor the MS trace. A sudden drop in the baseline indicates a zone of ion suppression; a spike indicates ion enhancement.
Self-Validation Checkpoint: Inject a neat solvent blank immediately after. The baseline should remain perfectly flat. If it does not, you have system carryover or column contamination, not just a matrix effect.
Q: How do I quantify the matrix effect to ensure my assay meets regulatory guidelines? A: The FDA and ICH M10 bioanalytical guidelines mandate the quantitative evaluation of the Matrix Factor (MF) using multiple independent lots of matrix (4[4]).
Protocol 2: Quantitative Matrix Factor (MF) Evaluation
Preparation: Prepare neat standard solutions of the analyte and your Stable Isotope Labeled Internal Standard (SIL-IS) at Low and High QC levels.
Extraction: Process blank matrix from 6 independent lots (including hemolyzed and lipemic lots if applicable) through your sample preparation workflow.
Post-Extraction Spike: Spike the extracted blank matrices with the analyte and SIL-IS to match the final concentration of the neat solutions.
Analysis: Analyze both the neat solutions and the post-extraction spiked samples.
Calculation:
MF=Peak Area in Absence of MatrixPeak Area in Presence of Matrix
IS-Normalized MF=MF of ISMF of Analyte
Self-Validation Checkpoint: The Coefficient of Variation (CV) of the IS-normalized MF across the 6 lots must be <15%. If it is >15%, your IS is not adequately tracking the analyte, indicating the need for a better SIL-IS or cleaner sample preparation.
Module 2: Sample Preparation Strategies
Q: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid Phase Extraction (SPE)—which method is best for eliminating matrix effects? A: While PPT is the fastest and cheapest method, it is highly susceptible to matrix effects because it fails to remove endogenous phospholipids, which are the primary drivers of ESI suppression in plasma and serum. SPE and dedicated Phospholipid Removal (PLR) plates provide the cleanest extracts by selectively washing away these interferences (5[5]).
Table 1: Quantitative Comparison of Sample Preparation Techniques
| Sample Prep Technique | Mechanism of Action | Phospholipid Removal | Matrix Effect Risk | Relative Cost / Throughput |
| Protein Precipitation (PPT) | Denatures proteins using organic solvent (ACN/MeOH) | Poor (~0-10%) | High (Severe ion suppression in ESI) | Low / High |
| Liquid-Liquid Extraction (LLE) | Partitions analytes into immiscible organic solvent | Moderate (~50-70%) | Medium (Depends on solvent polarity) | Low / Medium |
| Solid Phase Extraction (SPE) | Retains analytes on sorbent, washes away interferences | Excellent (>95%) | Low (Highly selective wash steps) | High / Medium |
| Phospholipid Removal Plates (PLR) | Uses Lewis acid/base or size exclusion to trap lipids | Excellent (>99%) | Low (Specifically targets ESI suppressors) | Medium / High |
Module 3: Chromatographic and Mass Spectrometric Optimization
Q: I cannot change my sample prep protocol due to budget constraints. How can I mitigate matrix effects instrumentally? A: If sample cleanup cannot be improved, you must rely on chromatographic separation or mass spectrometric compensation:
-
Chromatographic Shift: Use the data from your Post-Column Infusion (Protocol 1) to identify the retention time (RT) of the suppression zone. Adjust your mobile phase gradient (e.g., change the slope or add an isocratic hold) to shift your analyte's RT out of this suppression window.
-
Dilute and Shoot: If your assay has excess sensitivity, simply diluting the sample reduces the absolute concentration of competing matrix components entering the source, often restoring linear ionization efficiency (5[5]).
-
Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions initiated by a corona discharge, rather than liquid-phase droplet evaporation. This fundamental mechanistic difference makes APCI inherently less susceptible to non-volatile matrix components compared to ESI (1[1]).
-
Use a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 13C or 2H labeled) has identical physicochemical properties to your analyte. It will co-elute perfectly and experience the exact same degree of ion suppression or enhancement. While it does not remove the matrix effect, it perfectly compensates for it, ensuring the Analyte/IS ratio remains constant and accurate (1[1]).
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Chrom
- Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis ACS Public
- Full article: Matrix Effects and Application of M
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry FDA
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review MDPI
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fda.gov [fda.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
Technical Support Center: Characterization of Synthetic Steroids
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals troubleshooting the structural elucidation and quantification of synthetic steroids (e.g., designer anabolic-androgenic steroids, corticosteroids).
Section 1: LC-MS/MS Troubleshooting – Matrix Effects & Ion Suppression
Q: Why am I seeing a 40-60% loss in signal intensity for my synthetic corticosteroid in plasma samples despite high instrument sensitivity?
A: You are likely experiencing ion suppression , the most pervasive biological matrix effect in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) when utilizing Electrospray Ionization (ESI)[1].
Causality: Biological matrices contain high concentrations of endogenous compounds, particularly phospholipids and salts. When these matrix components co-elute with your target steroid, they compete for the limited charge available on the droplet surface during the desolvation phase in the ESI source[2]. Because phospholipids are highly surface-active, they monopolize the droplet surface, neutralizing the analyte ions in the liquid phase and preventing their successful transfer into the gas phase[3].
Self-Validating Solution: You must map the exact retention time of the suppression zone using a post-column infusion system. This protocol is self-validating: if your sample cleanup or chromatographic shift is successful, the baseline dip in the infusion trace will completely separate from your analyte's retention time[1].
Protocol 1: Self-Validating Post-Column Infusion & SPE Cleanup
-
Setup Infusion Pump: Connect a syringe pump to a T-piece located between the analytical LC column and the MS ion source.
-
Continuous Analyte Flow: Infuse a pure standard solution of your synthetic steroid (e.g., 100 ng/mL) at a constant flow rate (e.g., 10 µL/min) to establish a steady MS baseline signal.
-
Blank Matrix Injection: Inject an extracted blank biological matrix (e.g., plasma extracted via simple protein precipitation) through the LC system using your standard gradient.
-
Monitor Baseline: Observe the MS chromatogram. A significant drop in the steady baseline indicates the exact elution window of suppressing matrix components (e.g., phospholipids).
-
Implement Solid-Phase Extraction (SPE): If the analyte elutes within the suppression window, switch from protein precipitation to a mixed-mode SPE cleanup to selectively retain and wash away phospholipids prior to elution.
-
Re-validate: Repeat the blank matrix injection. The suppression zone should now be eliminated or shifted away from the analyte's retention time.
LC-MS/MS Workflow for mapping and mitigating matrix-induced ion suppression.
Section 2: GC-MS Troubleshooting – Derivatization Incompleteness
Q: My GC-MS chromatogram shows multiple peaks for a single pure designer steroid, alongside significant peak tailing. What is going wrong?
A: This is a hallmark of incomplete derivatization and thermal degradation[4].
Causality: Synthetic steroids often contain multiple polar functional groups, such as hydroxyls (-OH) and ketones (=O). If injected underivatized or partially derivatized, the active hydrogens form strong hydrogen bonds with the silanol groups on the GC column's stationary phase. This causes irreversible adsorption and peak tailing[4]. Furthermore, steric hindrance (e.g., at the C17 position) can prevent standard silylating agents from fully reacting, resulting in a mixture of mono- and di-derivatized species that manifest as multiple chromatographic peaks[5].
Self-Validating Solution: Utilize a two-step derivatization process. By first locking the ketone groups with methoxamine, you prevent enolization. Subsequent silylation with a strong catalyst ensures 100% conversion of hydroxyls. The protocol is self-validating when the multiple peaks collapse into a single, sharp, highly abundant peak.
Protocol 2: Optimized Two-Step Derivatization (MOX-TMS)
-
Sample Drying: Evaporate the extracted steroid sample to complete dryness under a gentle stream of nitrogen at 40°C. Crucial: Any residual moisture will destroy the silylating reagents.
-
Methoximation (Step 1): Add 50 µL of Methoxamine hydrochloride (MOX) in pyridine (2% w/v).
-
Incubation: Cap tightly and heat at 60°C for 60 minutes to convert ketone groups into methoxime derivatives, preventing keto-enol tautomerism.
-
Silylation (Step 2): Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) catalyzed with 1% TMCS (Trimethylchlorosilane).
-
Final Incubation: Heat at 60°C for an additional 30 minutes to convert all sterically hindered hydroxyl groups into trimethylsilyl (TMS) ethers.
-
Analysis: Transfer to an autosampler vial and inject into the GC-MS within 24 hours to prevent derivative degradation[6].
Quantitative Comparison of Derivatization Reagents for Steroids
| Reagent System | Target Functional Group | Reaction Temp / Time | Volatility & Stability | Primary Application |
| MSTFA + 1% TMCS | Hydroxyl (-OH), Carboxyl (-COOH) | 60°C / 30 min | High volatility; highly moisture sensitive | Routine urine/plasma screening |
| MOX + Pyridine | Ketone (=O) | 60°C / 60 min | Stabilizes keto groups; prevents enolization | Designer steroids with multiple ketones |
| HFBA | Hydroxyl (-OH), Amine (-NH2) | 70°C / 20 min | Excellent for ECD/NCI; high sensitivity | Tissue extracts requiring high sensitivity |
Section 3: NMR Spectroscopy – Epimer Differentiation & Signal Overlap
Q: I synthesized a novel 5α-androstane derivative, but the 1D ¹H NMR spectrum is an unreadable cluster of peaks between 1.0 and 2.0 ppm. How can I definitively prove the stereochemistry of the C3 hydroxyl group (α vs. β epimer)?
A: You are encountering the classic aliphatic signal overlap inherent to the rigid tetracyclic steroid core[7].
Causality: The steroid skeleton contains numerous structurally similar CH and CH₂ groups. Because their chemical environments are nearly identical, their proton signals superimpose and entangle with complex J-H-H splitting patterns in the narrow 0.8–2.5 ppm range[8]. Consequently, 1D ¹H NMR is fundamentally insufficient for distinguishing subtle stereochemical differences, such as epimers[9].
Self-Validating Solution: You must transition to 2D Nuclear Overhauser Effect Spectroscopy (NOESY) supported by ¹³C NMR[10]. This protocol is self-validating because stereochemistry is mapped through positive spatial proximity (NOE cross-peaks) rather than the ambiguous absence of a signal.
Protocol 3: 2D NMR Stereochemical Assignment
-
Sample Preparation: Dissolve 5–10 mg of the highly purified synthetic steroid in 0.6 mL of deuterated chloroform (CDCl₃) or Methanol-d4 to ensure a high signal-to-noise ratio.
-
1D ¹³C & HSQC Acquisition: Acquire a ¹³C NMR spectrum to resolve the carbon backbone (0–200 ppm)[9]. Follow with a 2D HSQC experiment to unequivocally assign the entangled ¹H signals to their corresponding ¹³C signals[11].
-
NOESY Acquisition: Run a 2D NOESY experiment with a mixing time optimized for small molecules (typically 300–500 ms).
-
Stereochemical Mapping: Locate the angular methyl groups (C18 and C19) at ~0.8–1.2 ppm. These serve as absolute spatial reference points (typically defined as the β-face).
-
Epimer Validation: Look for NOE cross-peaks between the C19 methyl protons and the proton at C3. If an NOE cross-peak is present, the C3 proton is on the β-face (axial), meaning the hydroxyl group is α-oriented. If the cross-peak is absent and an NOE is observed with an α-face proton (e.g., H5α), the hydroxyl is β-oriented[11].
Logical workflow for resolving steroid signal overlap and confirming stereochemistry.
References
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL:[Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL:[Link]
-
Doping Agents in Sport: Chemical Derivatization for the Analysis of Drugs by GC-MS - A Conceptual Review Source: Research Archive URL:[Link]
-
Highly sensitive and selective analysis of urinary steroids by comprehensive two-dimensional gas chromatography combined with positive chemical ionization quadrupole mass spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Lib 4652 Screen for Steroids using gas chromatography-mass spectrometry Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Solution NMR analysis of the steroidal compounds 1 and 2 Source: ResearchGate URL:[Link]
-
Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy Source: MDPI URL:[Link]
-
Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Nuclear Magnetic Resonance of Steroids | Modern NMR Approaches to the Structure Elucidation of Natural Products Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Interpretation of NMR spectra of steroids Source: University of Zurich (UZH) URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. research-archive.org [research-archive.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. chem.uzh.ch [chem.uzh.ch]
A Comparative Guide to the Synthetic Routes of 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol
Introduction
13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol is a crucial intermediate in the synthesis of several third-generation progestins, most notably levonorgestrel and etonogestrel.[1][2][3] The stereochemical complexity of the gonane skeleton, particularly the C13-ethyl group, presents a significant synthetic challenge.[4] This guide provides a comparative analysis of the prominent synthetic routes to this key intermediate, offering insights into the strategic choices, experimental protocols, and overall efficiency of each pathway. The discussion is tailored for researchers and professionals in steroid chemistry and drug development, emphasizing the underlying principles and practical considerations of each approach.
Core Synthetic Strategies
The synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol has evolved significantly, with several distinct strategies emerging. These can be broadly categorized into:
-
The Torgov-Wiechert Annulation Approach
-
The Birch Reduction Route from Aromatic Precursors
-
Modern Asymmetric and Biocatalytic Methods
This guide will dissect each of these pathways, presenting their core logic, experimental data, and a critical comparison of their respective advantages and limitations.
The Torgov-Wiechert Annulation Approach
The Torgov-Wiechert reaction is a cornerstone in steroid total synthesis, renowned for its efficacy in constructing the C and D rings of the steroid nucleus. This pathway offers a convergent and often stereoselective route to the gonane skeleton.
Strategic Overview
This approach typically involves the condensation of a C/D-ring precursor, often a vinyl carbinol, with a suitable A/B-ring synthon. The subsequent acid-catalyzed cyclization, known as the Torgov cyclization, yields the tetracyclic steroid core. The introduction of the C13-ethyl group is a critical aspect of this strategy, often achieved through the use of an ethyl-substituted starting material.
Visualizing the Torgov-Wiechert Pathway
Caption: Generalized Torgov-Wiechert synthesis of the target compound.
Experimental Protocol: A Representative Torgov Cyclization
A key step in this pathway is the acid-catalyzed cyclization of the seco-steroid intermediate.
-
Preparation of the Seco-Steroid: The seco-steroid precursor is synthesized by the condensation of 6-methoxy-1-tetralone with 2-ethyl-1,3-cyclopentanedione.
-
Cyclization Conditions: The isolated seco-steroid is dissolved in a suitable solvent, such as a mixture of isopropanol and toluene.
-
Acid Catalysis: A strong acid, typically p-toluenesulfonic acid, is added to the reaction mixture.
-
Reaction Monitoring: The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The crude product is then purified by crystallization or column chromatography to yield 13-ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-one.
-
Subsequent Reduction: The resulting pentaenone is then subjected to a series of reductions, including a catalytic hydrogenation to saturate the 8,14-double bond and a stereoselective reduction of the C17-ketone to afford the desired 17-beta-ol.
Performance Analysis
| Parameter | Torgov-Wiechert Approach |
| Overall Yield | Moderate to good |
| Stereoselectivity | Generally good for the trans-fusion of the C/D rings. The C17-ol stereochemistry is controlled in a separate reduction step. |
| Scalability | Well-established and scalable. |
| Starting Materials | Readily available and relatively inexpensive. |
| Key Advantages | Convergent, robust, and well-documented in the literature. |
| Key Limitations | Can require multiple steps for functional group manipulations and reductions following the key cyclization. |
The Birch Reduction Route from Aromatic Precursors
The Birch reduction is a powerful tool in steroid synthesis for the partial reduction of aromatic rings, providing access to non-conjugated dienes. This pathway is a common and effective method for the synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol.[5]
Strategic Overview
This route commences with an aromatic steroid precursor, typically an 18-methyl-estratetraene derivative. The key transformation is the selective reduction of the aromatic A-ring using a dissolving metal reduction (e.g., sodium or lithium in liquid ammonia with an alcohol as a proton source). This reaction yields the desired 2,5(10)-diene system.
Visualizing the Birch Reduction Pathway
Caption: The Birch reduction pathway to the target compound.
Experimental Protocol: Birch Reduction of an Estratetraene Derivative
The following protocol is a representative example of the Birch reduction in this context.[6]
-
Preparation of the Reducing Agent: In a four-necked flask, aniline is cooled to -5°C. Sodium metal is added in portions, maintaining the temperature between -10°C and 0°C. The mixture is then warmed to 60-70°C until a blue solution is formed and stirred for 1 hour.[6]
-
Reduction Reaction: The starting steroid, 18-methyl-3-methoxy-1,3,5(10),8-estratetraen-17β-ol, is dissolved in tetrahydrofuran (THF) and cooled to -100°C.[6] This solution is then slowly added to the sodium anilide solution.[6] The reaction is maintained at this temperature for 1.5 hours.[6]
-
Quenching and Work-up: The reaction is quenched by the dropwise addition of methanol at 0°C.[5] Water is then added, followed by a 30% acetic acid solution, keeping the temperature between 30-40°C.[5][6]
-
Isolation and Purification: The precipitated product is filtered, washed until neutral, and then refluxed in ethanol.[5] After cooling and aging at low temperature, the product is collected by suction filtration and dried.[5][6]
Performance Analysis
| Parameter | Birch Reduction Approach |
| Overall Yield | Generally good to high. |
| Stereoselectivity | The stereochemistry at C17 is retained from the starting material. The reduction itself is highly regioselective for the A-ring. |
| Scalability | Can be challenging on a large scale due to the use of liquid ammonia and alkali metals. |
| Starting Materials | Requires a pre-existing steroid skeleton, often derived from natural sources or total synthesis. |
| Key Advantages | High efficiency and selectivity for the desired diene system. |
| Key Limitations | Use of hazardous reagents (liquid ammonia, sodium/lithium metal) and cryogenic temperatures. |
Modern Asymmetric and Biocatalytic Methods
Recent advances in catalysis have opened new avenues for the synthesis of chiral steroid precursors with high enantioselectivity. These methods often aim to reduce the number of steps and improve the overall efficiency and sustainability of the synthesis.
Asymmetric Synthesis via Torgov Cyclization
A notable advancement involves the enantioselective synthesis of a key intermediate for the Torgov cyclization. A concise formal synthesis of a levonorgestrel precursor has been described, which utilizes an enantioselective Corey-Bakshi-Shibata (CBS) reduction of a prochiral secodione, followed by the Torgov cyclization.[7] This approach establishes the crucial stereochemistry early in the synthesis.
Biocatalytic Approaches
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical methods in steroid synthesis.[8] While a direct biocatalytic route to 13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol is not extensively documented, the use of enzymes for specific transformations within the synthetic sequence holds significant promise. For instance, hydroxysteroid dehydrogenases (HSDHs) can be employed for the stereoselective reduction of the C17-ketone, offering high yields and excellent enantiomeric excess.[9] This can be a more environmentally friendly alternative to metal hydride reducing agents. The use of microorganisms for hydroxylations at specific positions of the steroid nucleus is also a well-established industrial practice that could be adapted for the synthesis of advanced intermediates.[8]
Performance Analysis of Modern Approaches
| Parameter | Asymmetric Catalysis | Biocatalysis |
| Overall Yield | Can be very high. | Often high with optimized conditions. |
| Stereoselectivity | Excellent, often >99% ee. | Typically excellent. |
| Scalability | Can be challenging due to catalyst cost and loading. | Can be highly scalable in fermenters. |
| Starting Materials | Often simple, achiral starting materials. | Can utilize advanced intermediates or even simple precursors. |
| Key Advantages | High enantioselectivity, potentially shorter routes. | Environmentally friendly, mild reaction conditions, high selectivity. |
| Key Limitations | Catalyst development and cost. | Enzyme discovery, optimization, and stability can be challenging. |
Comparative Summary and Future Outlook
The choice of synthetic route to 13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol depends on several factors, including the desired scale of production, cost considerations, and available expertise.
| Synthetic Route | Key Strengths | Key Weaknesses | Ideal Application |
| Torgov-Wiechert Annulation | Robust, scalable, convergent. | Can be lengthy, requires multiple redox steps. | Large-scale industrial production. |
| Birch Reduction | High-yielding, efficient A-ring modification. | Use of hazardous reagents, requires a steroid precursor. | When starting from an available aromatic steroid. |
| Asymmetric Catalysis | Excellent stereocontrol, potentially shorter routes. | Catalyst cost and sensitivity. | Synthesis of high-value, enantiopure material. |
| Biocatalysis | Sustainable, highly selective, mild conditions. | Process development can be time-consuming. | "Green" chemistry approaches and specific transformations. |
The future of steroid synthesis will likely involve a greater integration of biocatalytic and chemocatalytic steps to create more efficient, sustainable, and economically viable processes. The development of novel enzymatic cascades and more robust and recyclable catalysts will be key to advancing the synthesis of complex and valuable molecules like 13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol.
References
-
Biocatalytic Synthesis of Corticosteroid Derivatives by Toad-Derived Steroid C21-Hydroxylase | Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of 13β-ethyl-3-methoxy-gona-2,5(10)-dien-17-one - PrepChem.com. Available at: [Link]
-
Enantioselective Total Synthesis of the Key Synthetic Precursor of Third-Generation Oral Contraceptive Etonogestrel - ChemRxiv. Available at: [Link]
-
Synthesis of steroid APIs via biocatalytic Δ¹‐dehydrogenation.[76–78] - ResearchGate. Available at: [Link]
-
Biocatalytic Synthesis of Corticosteroid Derivatives by Toad-Derived Steroid C21-Hydroxylase | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Levonorgestrel: A New Strategy to Construct the Key 13β-Ethyl Steroid Precursor | Request PDF - ResearchGate. Available at: [Link]
-
A Whole-cell Biocatalysis Application of Steroidal Drugs - Oriental Journal of Chemistry. Available at: [Link]
-
Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F. Available at: [Link]
-
Synthesis of Levonorgestrel: A New Strategy to Construct the Key 13β-Ethyl Steroid Precursor - American Chemical Society - ACS Figshare. Available at: [Link]
-
A Concise Enantioselective Formal Synthesis of the Second-Generation Oral Contraceptive Levonorgestrel | ChemRxiv. Available at: [Link]
-
Synthesis of Levonorgestrel: A New Strategy to Construct the Key 13β-Ethyl Steroid Precursor - ACS Publications. Available at: [Link]
-
13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol - PubChem. Available at: [Link]
-
Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Cyclization of 13beta-ethyl-3-methoxy-17beta-ol-8,14-seco-1,3,5(10),9-gonatetraen-14-one and its 17 acetate derivative - PubMed. Available at: [Link]
-
Methoxydienone - Wikipedia. Available at: [Link]
-
Current Perspectives for the use of Gonane Progesteronergic Drugs in the Treatment of Central Hypoventilation Syndromes - PMC. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available at: [Link]
-
Gonane – Knowledge and References - Taylor & Francis. Available at: [Link]
-
(+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one - Chemical Details - EPA. Available at: [Link]
-
Chemical synthesis of 2-methoxyestradiol (or estrone) derivatives 3-10... - ResearchGate. Available at: [Link]
- CN101982472B - Synthesis process of levonorgestrel by methoxydienone - Google Patents.
-
The de novo Synthesis of Marine Pregnene (+)-03219A Through a Novel Asymmetric Approach to the Steroid Scaffold - ProQuest. Available at: [Link]
-
Hg(II) Reagent-Controlled Stereoselective Synthesis of 2,5-cis- and 2,5-trans-Polyhydroxylated Pyrrolidines | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Methoxydienone - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 13-ethyl-3-methoxygona-2,5(10)-dien-17beta-ol synthesis - chemicalbook [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Whole-cell Biocatalysis Application of Steroidal Drugs – Oriental Journal of Chemistry [orientjchem.org]
- 9. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]
cross-validation of HPLC and GC-MS results for steroid purity
Title: Orthogonal Cross-Validation of Steroid Purity: A Comparative Guide to HPLC-MS/MS and GC-MS Methodologies
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Need for Orthogonal Validation
Steroid purity determination is a critical juncture in drug development, clinical diagnostics, and forensic toxicology. The structural nuances of steroids—rigid cyclopentanoperhydrophenanthrene rings decorated with subtle isomeric variations—demand rigorous analytical scrutiny. Relying on a single chromatographic platform introduces significant blind spots. High-Performance Liquid Chromatography (HPLC) may mask co-eluting isobars or suffer from ion suppression, while Gas Chromatography-Mass Spectrometry (GC-MS) can induce thermal degradation of labile functional groups.
As an Application Scientist, I advocate for an orthogonal cross-validation approach. By coupling the soft ionization and ambient-temperature separation of HPLC-MS/MS with the hard electron ionization (EI) and high-resolution theoretical plates of GC-MS, laboratories can establish a self-validating system. This guide details the mechanistic causality, comparative performance, and step-by-step protocols for executing this dual-platform validation.
Mechanistic Causality: Why Orthogonal Platforms?
HPLC-MS/MS (The Soft Approach): HPLC coupled with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is ideal for intact, polar, and thermolabile steroids. Because it operates at ambient or near-ambient temperatures, it prevents the thermal breakdown of fragile analytes. In the ESI mode, utilizing methanol and water as the mobile phase can yield exceptional sensitivity, achieving detection limits in the 5–15 pg range[1]. However, ESI is highly susceptible to matrix effects, where co-eluting impurities can suppress the ionization of the target steroid, leading to an overestimation of purity. Furthermore, differentiating positional isomers (e.g., 11-deoxycorticosterone vs. 17-hydroxyprogesterone) relies entirely on chromatographic separation, as their Collision-Induced Dissociation (CID) spectra are often identical without advanced electron-activated dissociation techniques[2].
GC-MS (The Hard Approach): GC-MS remains the gold standard for structural elucidation and the identification of unknown volatile peaks[3]. Electron Ionization (EI) fragments the steroid backbone reproducibly, creating a distinct spectral fingerprint that can be cross-referenced against extensive mass spectral databases to tentatively identify the steroid[4]. However, the causality behind GC-MS limitations lies in the thermodynamics of the inlet. Steroids contain active hydroxyl and ketone groups that form hydrogen bonds, reducing volatility and causing peak tailing. To circumvent this, extensive derivatization (e.g., silylation using BSTFA or MSTFA) is mandatory to convert these groups into volatile trimethylsilyl (TMS) ethers[5]. If derivatization is incomplete, or if the steroid is thermally labile, it will degrade in the high-temperature injection port, creating artifact peaks that falsely lower the calculated purity.
Quantitative & Qualitative Comparison
To objectively evaluate both techniques, we must compare their analytical merits across key performance metrics. The table below synthesizes the operational parameters and data outputs of both platforms.
| Analytical Parameter | HPLC-MS/MS (LC-ESI-MS/MS) | GC-MS (GC-EI-MS) |
| Ionization Technique | Soft (ESI / APCI) | Hard (Electron Ionization at 70 eV) |
| Derivatization | Rarely required; analyzed intact | Mandatory (Silylation/Methoxylation)[5] |
| Thermal Environment | Ambient to 60°C (Preserves labile steroids) | 250°C to 350°C (Risk of thermal degradation)[3] |
| Sensitivity (LOD) | Exceptional (5–15 pg range for ESI)[1] | Moderate to High (Requires optimal derivatization) |
| Matrix Effects | High risk of ion suppression in ESI | Low risk, but susceptible to inlet contamination |
| Isomer Differentiation | Difficult (CID spectra often identical)[2] | Excellent (Distinct EI fragmentation patterns) |
| Run Time | Fast (e.g., 6 to 22 minutes)[6][7] | Longer (Often >30 minutes due to oven gradients)[7] |
Experimental Workflow: A Self-Validating Protocol
To achieve true cross-validation, the sample must be processed in parallel using orthogonal preparation and analytical techniques. The following protocol ensures that an artifact generated in one pathway is exposed by the other.
Caption: Orthogonal cross-validation workflow for steroid purity using HPLC-MS/MS and GC-MS.
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Aliquoting & Internal Standard (IS) Addition: Dissolve the steroid batch in a universal solvent (e.g., methanol). Spike with a stable deuterated internal standard to track recovery and matrix effects across both platforms[7].
-
HPLC Preparation: For HPLC, dilute the aliquot with the initial mobile phase (e.g., 20% Methanol in Water). If analyzing a complex matrix, perform Solid Phase Extraction (SPE) using a C18 cartridge to remove large hydrophobic interferences[6]. Do not derivatize.
-
GC-MS Preparation: Transfer a separate aliquot to a glass vial and evaporate to dryness under a gentle nitrogen stream. Add 200 µL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Incubate at approximately 70°C for 30 minutes to convert hydroxyl and enolizable ketone groups into volatile TMS ethers[4].
Phase 2: Instrumental Analysis 4. HPLC-MS/MS Acquisition: Inject 5 µL onto a sub-2 µm C18 column. Use a gradient of Water (with 0.1% formic acid) and Acetonitrile. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions per steroid (quantifier and qualifier) to ensure peak purity[7]. 5. GC-MS Acquisition: Inject 1 µL of the derivatized sample into the GC inlet (split/splitless mode, 250°C). Use a 5% phenyl-methylpolysiloxane capillary column. Program the oven from 150°C to 300°C. Operate the MS in full scan mode (m/z 50–600) to capture the complete EI fragmentation pattern for library matching, alongside Selected Ion Monitoring (SIM) for low-level impurity quantification[4].
Phase 3: Data Reconciliation 6. Purity Calculation: Calculate the relative purity on both platforms using the 100% area normalization method (for screening) or against a certified reference material (CRM) calibration curve (for absolute purity). 7. Cross-Validation Logic: Compare the impurity profiles. An impurity is confirmed if it appears in both platforms at a stoichiometrically equivalent concentration.
Resolving Discrepancies (Case Study Logic)
When cross-validating, you will inevitably encounter discrepancies. The hallmark of a robust analytical strategy is the ability to diagnose the root cause of these mismatches.
Caption: Decision tree for resolving purity discrepancies between HPLC and GC-MS platforms.
Scenario A: GC-MS shows 92% purity, HPLC shows 99% purity. Causality: The steroid is likely undergoing thermal degradation in the GC inlet, or the derivatization was incomplete, resulting in multiple peaks for a single analyte (e.g., mono-TMS and di-TMS derivatives)[5]. Action: Analyze the mass spectra of the "impurities" in the GC run. If they share the same steroid backbone but lack a TMS group, optimize the derivatization time/temperature. If they are thermal breakdown products, trust the HPLC data, provided ion suppression has been ruled out.
Scenario B: HPLC shows 95% purity, GC-MS shows 99% purity. Causality: HPLC is likely detecting a polar impurity (e.g., a synthetic intermediate or oxidation product) that is completely non-volatile and failed to elute from the GC column. Alternatively, an isobaric impurity is co-eluting with the main peak in GC but is resolved by the LC gradient. Action: Review the HPLC-MS/MS spectra. If the impurity has a distinct MRM transition, it is real. Adjust the GC temperature program or column chemistry to force the elution of the hidden compound.
Conclusion
Determining steroid purity is not a one-size-fits-all endeavor. By employing HPLC-MS/MS and GC-MS as orthogonal, cross-validating systems, researchers can eliminate the inherent biases of each technique. HPLC preserves the molecular integrity of the steroid, while GC-MS provides the definitive structural fingerprint. Together, they form an impenetrable analytical framework that guarantees the highest standards of scientific integrity in steroid characterization.
Sources
Establishing the Stereochemistry of Synthetic Gona-diene Derivatives: A Comparison Guide
As a Senior Application Scientist navigating the complexities of steroid synthesis, I frequently encounter the analytical bottleneck of stereochemical assignment. Synthetic gona-diene derivatives—characterized by their 17-carbon tetracyclic gonane nucleus and a conjugated or isolated diene system—are highly valued in pharmaceutical development for their diverse hormonal and pharmacological profiles [1].
However, the rigid tetracyclic carbon skeleton imposes a high degree of conformational restriction, meaning that even minute stereochemical inversions at ring junctions (e.g., 5 α vs. 5 β ) profoundly alter molecular shape, receptor binding, and reactivity [2]. When a diene system is introduced (such as in 2,5(10)-gonadienes or 3,5-gonadienes), it flattens specific rings, deviating from the predictable chair/boat conformations of saturated steroids. This guide objectively compares the leading analytical modalities for establishing the stereochemistry of these complex derivatives and provides field-proven, self-validating experimental workflows.
Comparative Analysis of Analytical Modalities
To establish both relative and absolute configuration, we must rely on orthogonal analytical techniques. Here is an objective comparison of the three primary modalities used in modern structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Modern NMR remains the first-line tool for establishing relative stereochemistry [3].
-
The Causality: The rigid trans-anti-trans or cis-anti-trans fusions of the gonane core fix axial protons at predictable internuclear distances. By utilizing 2D NOESY or ROESY, we measure through-space dipolar cross-relaxation. If two protons are within ~5.0 Å, they exhibit an NOE cross-peak.
-
Advanced Application: For gona-dienes with flexible D-rings, traditional NOE may fail. In these cases, Residual Dipolar Couplings (RDCs) measured in anisotropic alignment media provide global orientational data relative to the external magnetic field, bypassing the distance limitations of NOE [3].
Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD is the gold standard for unambiguous 3D spatial mapping.
-
The Causality: X-rays scatter off the electron clouds of the molecule. To determine absolute configuration in light-atom structures (containing only C, H, O), we utilize Cu K α radiation to exploit the anomalous dispersion of oxygen or carbon atoms, calculating the Flack parameter. A Flack parameter near 0 indicates the correct absolute stereocenter assignment.
-
The Limitation: Gona-diene derivatives are highly lipophilic and often resist forming the high-quality single crystals (>50 μm) required for diffraction.
Electronic Circular Dichroism (ECD) coupled with TDDFT
When crystallization fails, ECD combined with Time-Dependent Density Functional Theory (TDDFT) is the premier alternative for absolute configuration.
-
The Causality: The diene moiety in a gona-diene acts as a powerful chromophore, exhibiting strong π→π∗ transitions. The intrinsic helicity of this diene—dictated by the stereochemistry of the fused A/B rings—produces a distinct Cotton effect in the 230–280 nm region. By matching the experimental ECD spectrum against TDDFT-calculated spectra of theoretical enantiomers, we can definitively assign the absolute configuration.
Quantitative Performance Comparison
| Parameter | 2D NMR (NOESY/ROESY) | SCXRD (Cu K α ) | ECD + TDDFT |
| Sample Requirement | 1–5 mg (Solution) | Single crystal (>50 μm) | < 0.5 mg (Solution) |
| Spatial Resolution | < 5.0 Å (Internuclear) | < 0.8 Å (Atomic) | N/A (Global Helicity) |
| Data Acquisition Time | 2–12 hours | 12–24 hours | 10 mins (Exp) / Days (Comp) |
| Stereo Output | Relative Configuration | Absolute & Relative | Absolute Configuration |
| Primary Limitation | Cannot determine absolute configuration independently | Severe crystallization bottleneck | Highly dependent on accurate DFT basis sets |
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, stereochemical assignment must be treated as a self-validating system. The following protocol details the combined NMR and ECD approach, which is highly effective for non-crystallizable gona-dienes.
Step 1: Enantiomeric Purity Assessment (Chiral HPLC)
Causality: ECD spectra are concentration- and purity-dependent. If the synthetic output is a racemate, the ECD signals will cancel out, yielding a flat baseline.
-
Dissolve 1 mg of the gona-diene derivative in HPLC-grade isopropanol/hexane (10:90).
-
Inject 10 μ L onto a chiral stationary phase column (e.g., Chiralpak AD-H).
-
Monitor at the diene λmax (typically 240-250 nm).
-
Validation Gate: Proceed to ECD only if the enantiomeric excess ( ee ) is >95%.
Step 2: Relative Stereochemistry via 2D NOESY
Causality: We must map the local spatial relationships before calculating the global absolute structure.
-
Dissolve 3-5 mg of the compound in 600 μ L of CDCl 3 (or C 6 D 6 to resolve overlapping diene signals).
-
Acquire a 2D NOESY spectrum at 298 K using a mixing time ( τm ) of 300–500 ms. This specific mixing time allows sufficient cross-relaxation for the rigid steroid core without severe spin diffusion.
-
Identify the C13-alkyl group (usually a methyl or ethyl) as your primary β -face anchor.
-
Trace NOE cross-peaks from the C13-alkyl to the C8 and C11 protons to establish the C/D and B/C ring junction relative configurations.
Step 3: Absolute Stereochemistry via ECD and TDDFT
Causality: Matching the experimental diene helicity to quantum mechanical models confirms the absolute 3D structure.
-
Experimental: Acquire the ECD spectrum of a 0.1 mg/mL solution in spectroscopic-grade methanol from 190 nm to 400 nm using a 0.1 cm quartz cuvette.
-
Computational: Perform a conformational search of the established relative stereoisomer using Molecular Mechanics (e.g., OPLS4 force field).
-
Optimize the lowest-energy conformers (< 2.0 kcal/mol window) using DFT at the B3LYP/6-311G(d,p) level.
-
Calculate the theoretical ECD spectra using TDDFT (CAM-B3LYP/TZVP) and apply a Boltzmann weighting to the conformers.
-
Validation Gate: Overlay the experimental and calculated spectra. A matching sign of the Cotton effect at the diene π→π∗ transition confirms the absolute configuration.
Decision Workflow Visualization
The following diagram illustrates the logical routing for establishing the stereochemistry of a newly synthesized gona-diene derivative.
Decision workflow for stereochemical assignment of gonadiene derivatives.
References
-
Title: Biological Activity and Structural Diversity of Steroids Containing Aromatic Rings, Phosphate Groups, or Halogen Atoms Source: Molecules (MDPI) URL: [Link]
-
Title: Life with Boron: Steroid Architecture and the Chemistry of Marine Boronosteroids Source: Marine Drugs (MDPI) URL: [Link]
-
Title: Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes Source: Royal Society of Chemistry (RSC) URL: [Link]
inter-laboratory comparison of (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol characterization
[label="Accurate Characterization\n(Intact Diene
Figure 1: Acid-catalyzed degradation pathway of the 2,5(10)-diene enol ether system.
When a laboratory utilizes standard Reverse-Phase HPLC (RP-HPLC) with 0.1% Formic Acid, the low pH acts as a catalyst (Node B). The resulting chromatogram will show massive peaks for the conjugated ketone (Node D), leading the analyst to incorrectly assume the Birch reduction failed or the batch degraded during storage.
Inter-Laboratory Method Comparison
We evaluated four distinct analytical approaches used by different process chemistry labs to characterize this intermediate.
Table 1: Inter-Laboratory Performance Metrics
| Analytical Method | Laboratory Context | LOD (μg/mL) | LOQ (μg/mL) | Resolution (Diene vs. Ketone) | Recovery (%) |
| RP-HPLC (Alkaline pH 8.5) | QC / API Release | 0.05 | 0.15 | > 2.5 | 98.5 - 101.2 |
| NP-HPLC (Deactivated Silica) | In-Process Control | 0.10 | 0.30 | > 3.0 | 97.0 - 99.5 |
| GC-MS (TMS Derivatized) | Impurity Profiling | 0.01 | 0.03 | > 5.0 | 92.0 - 95.5* |
| RP-HPLC (Acidic pH 3.0) | Control / Failure | N/A | N/A | Co-elution / Degradation | < 40.0 |
*Recovery in GC-MS is lower due to variances in derivatization efficiency and thermal stress in the injection port.
Table 2: Analyte Stability (Enol Ether Integrity) Under Sample Prep Conditions
| Solvent / Matrix | Time (Hours) | Temp (°C) | % Intact Diene Remaining |
| Methanol (Neutral) | 24 | 25 | 99.8% |
| Methanol + 0.1% Formic Acid | 1 | 25 | < 5.0% (Rapid Hydrolysis) |
| CDCl3 (Untreated) | 4 | 25 | 85.0% (Trace DCl degradation) |
| CDCl3 (Base-Washed) | 24 | 25 | 99.5% |
Analytical Workflow Decision Tree
Figure 2: Methodological decision tree for the characterization of acid-sensitive steroidal dienes.
Self-Validating Experimental Protocols
To ensure trustworthiness, the protocols below are designed as "self-validating systems." By monitoring specific wavelengths or chemical shifts, the analyst can prove in real-time that the method itself is not degrading the sample.
Protocol 1: Alkaline RP-HPLC-UV Method (Purity Assessment)
This method utilizes an alkaline buffer to protect the enol ether while employing dual-wavelength detection to self-validate the absence of on-column degradation.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM Ammonium Bicarbonate aqueous solution. Adjust the pH to 8.5 using dilute Ammonium Hydroxide.
-
Mobile Phase B: 100% HPLC-Grade Acetonitrile.
-
-
Sample Preparation: Dissolve 10 mg of (+/-)-13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol in 10 mL of a neutral diluent (50:50 Methanol:Water, unbuffered). Do not use acidic diluents.
-
Chromatographic Conditions:
-
Column: C18 column designed for high-pH stability (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 μm).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 40% B to 90% B over 15 minutes.
-
-
Self-Validation (Dual UV Detection): Set the UV detector to simultaneously monitor 210 nm (optimal for the isolated 2,5(10)-diene system) and 240 nm (optimal for the conjugated 4-en-3-one degradation product). If the method is successful, the main peak will show high absorbance at 210 nm and negligible absorbance at 240 nm.
Protocol 2: Acid-Free NMR Sample Preparation (Structural Confirmation)
Standard Chloroform-d (CDCl3) degrades over time, producing trace amounts of DCl which will rapidly hydrolyze the diene during the NMR acquisition.
Step-by-Step Methodology:
-
Solvent Deactivation: Pack a small glass pipette with a glass wool plug and 2 cm of activated Basic Alumina. Pass 1.0 mL of CDCl3 through the alumina plug directly into a clean glass vial. This strips all trace DCl from the solvent.
-
Sample Dissolution: Dissolve 15 mg of the dried Birch reduction product into 0.6 mL of the deactivated CDCl3.
-
Acquisition & Verification: Transfer to an NMR tube and acquire the 1H NMR spectrum immediately.
-
Self-Validation (Spectral Markers): Confirm the integrity of the diene by locating the characteristic multiplet of the 2,5(10)-diene system around 4.6 - 4.7 ppm . The sample preparation is validated as successful if there is a complete absence of the conjugated enone vinylic proton signal at 5.8 ppm .
References
-
Enantioselective Total Synthesis of the Key Synthetic Precursor of Third-Generation Oral Contraceptive Etonogestrel ChemRxiv URL: [Link]
Definitive Identification of Levonorgestrel Impurity Q: A Comparative Analytical Guide
The rigorous control of pharmaceutical impurities is a cornerstone of drug safety and efficacy. In the synthesis and formulation of Levonorgestrel—a potent synthetic progestogen widely used in oral contraceptives and sustained-release implants—pharmacopeial monographs mandate the strict monitoring of related substances. Among these, Levonorgestrel Impurity Q (13-Ethyl-3-methoxygona-2,5(10)-dien-17β-ol) presents a unique analytical challenge due to its structural lability and lack of a strong chromophore .
As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. Here, we will dissect the mechanistic origin of Impurity Q, objectively compare the analytical platforms capable of confirming its identity, and provide self-validating experimental workflows designed to prevent artifactual degradation during analysis.
Mechanistic Causality: The Origin of Impurity Q
To accurately identify an impurity, one must first understand why it exists. Impurity Q is not a degradation product of the final API; rather, it is a residual synthetic intermediate.
During the total synthesis of levonorgestrel, the aromatic A-ring of a 3-methoxyestrone derivative undergoes a Birch reduction (using alkali metals in liquid ammonia) to form a 2,5(10)-diene enol ether. Impurity Q represents this exact intermediate state . Crucially, Impurity Q lacks the 17α-ethynyl group present in the final API, as it occurs prior to the ethynylation step.
If the subsequent acid-catalyzed hydrolysis—which is intended to convert the enol ether into the conjugated 3-keto-4-ene system of levonorgestrel—is incomplete, Impurity Q carries over into downstream processes. Because enol ethers are highly acid-labile, any analytical method developed to profile Impurity Q must strictly control pH to prevent the impurity from degrading into other artifacts during the assay itself.
Figure 1: Mechanistic origin of Impurity Q during the Birch reduction phase of API synthesis.
Comparative Analysis of Analytical Platforms
When confirming the identity of a pharmacopeial reference standard like Levonorgestrel EP Impurity Q , orthogonal techniques are mandatory. Relying solely on HPLC-UV is insufficient due to the lack of structural confirmation. Below is an objective comparison of the primary analytical platforms.
Table 1: Performance Comparison of Analytical Platforms for Impurity Q
| Analytical Platform | Specificity / Structural Data | Sensitivity | Primary Use Case | Critical Limitations |
| HPLC-UV (Diode Array) | Low (Retention time only) | Moderate (~0.05%) | Routine batch release & QC monitoring. | Impurity Q lacks the conjugated enone of the API; poor UV absorbance at standard 240 nm. |
| LC-HRMS/MS (Q-TOF) | High (Exact mass & fragmentation) | High (pg/mL range) | Trace-level detection in complex matrices (e.g., microspheres) . | Cannot definitively distinguish between closely related positional diene isomers. |
| 1D & 2D NMR | Absolute (Atomic connectivity) | Low (Requires isolated standard) | De novo structural elucidation and reference standard certification. | Requires high sample purity (>95%) and non-acidic deuterated solvents. |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols incorporate built-in causality checks. Every step is designed to mitigate the inherent chemical instability of Impurity Q.
Figure 2: Analytical workflow for the definitive identification of Levonorgestrel Impurity Q.
Protocol A: High-Resolution LC-MS/MS Profiling
Objective: Confirm the exact mass and formula of Impurity Q without inducing on-column degradation.
-
Sample Preparation: Dissolve the sample in Methanol:Water (70:30, v/v). Causality Check: Avoid using acidic diluents (like 0.1% HCl or pure unbuffered water exposed to atmospheric CO2) to prevent the hydrolysis of the enol ether into a ketone.
-
Chromatographic Separation:
-
Column: UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase: Use a buffered system (10 mM Ammonium Acetate, pH 6.8) instead of standard 0.1% Formic Acid. Causality Check: While formic acid improves ionization, it can catalyze the hydrolysis of Impurity Q during transit. The neutral buffer preserves the diene structure.
-
-
Mass Spectrometry: Operate in ESI+ mode. Extract the exact mass chromatogram for [M+H]+ at m/z 303.2319.
-
Self-Validation System: Inject a mixed standard of Levonorgestrel and Impurity Q. Monitor the transition for Levonorgestrel (m/z 313.21). If the Levonorgestrel peak appears at the retention time of Impurity Q, it indicates artifactual in-source or on-column degradation has occurred, invalidating the run.
Protocol B: 1D and 2D NMR Structural Elucidation
Objective: Unambiguously assign the 2,5(10)-diene system and the intact methoxy group.
-
Solvent Neutralization: Pass CDCl3 through a short plug of basic alumina immediately prior to use. Causality Check: Commercial CDCl3 often contains trace DCl or phosgene. Because 2D NMR experiments (HSQC/HMBC) require prolonged acquisition times (hours), residual acid will catalyze the hydrolysis of the enol ether, leading to a false-negative identification (the spectrum will show a 3-keto species instead).
-
Data Acquisition: Acquire 1H, 13C, COSY, HSQC, and HMBC spectra at 298 K using a 500 MHz or higher instrument.
-
Self-Validation System: Check the 1H spectrum for the absence of an ethynyl proton (typically a sharp singlet around 2.6 ppm in levonorgestrel). Its absence, combined with the presence of a sharp methoxy singlet (~3.5 ppm), validates that the precursor structure is intact.
Quantitative Data Interpretation
The definitive confirmation of Impurity Q relies on observing specific spectral deviations from the Levonorgestrel API.
Table 2: Expected Analytical Data for Levonorgestrel vs. Impurity Q
| Parameter | Levonorgestrel API | Levonorgestrel Impurity Q |
| Molecular Formula | C21H28O2 | C20H30O2 |
| Exact Mass [M+H]+ | 313.2162 Da | 303.2319 Da |
| UV Absorbance Max | ~240 nm (Strong, conjugated enone) | ~205 nm (Weak, isolated diene system) |
| 1H NMR Diagnostic | Ethynyl -C≡CH (~2.6 ppm, s) | Methoxy -OCH3 (~3.5 ppm, s)Olefinic protons (multiplets ~4.6 ppm) |
| 13C NMR Diagnostic | Carbonyl C=O (~199 ppm)Ethynyl carbons (~74, 87 ppm) | Enol ether C-O (~152 ppm)Methoxy carbon (~54 ppm) |
References
-
PubChem. "13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol". National Center for Biotechnology Information. [Link]
-
Veeprho Pharmaceuticals. "Levonorgestrel EP Impurity Q | CAS 14507-49-4". Veeprho Catalog.[Link]
-
Pharmaffiliates. "Levonorgestrel - Impurity Q". Pharmaffiliates Reference Standards.[Link]
-
Preprints.org. "A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum". Preprints.[Link]
Evaluating Chromatography Column Selectivity for Steroid Separation in LC-MS/MS Workflows
As a Senior Application Scientist, I frequently encounter the limitations of standard reversed-phase liquid chromatography (RPLC) when tackling the steroid metabolome. Steroid hormones share a rigid cyclopentanoperhydrophenanthrene backbone, differing only by subtle variations in double bonds, stereochemistry, and hydroxyl group positions.
When utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for multi-steroid profiling, the mass spectrometer alone cannot distinguish isobaric epimers (e.g., 11-deoxycortisol, 21-deoxycortisol, and corticosterone) 1. Consequently, the burden of selectivity falls entirely on the chromatographic column. This guide evaluates the mechanistic performance of different stationary phases and provides a self-validating protocol for robust steroid separation.
Mechanistic Drivers of Column Selectivity
Method development should never rely on trial and error. By matching the physicochemical properties of the target steroids to the stationary phase chemistry, we can engineer baseline resolution for complex biological matrices.
The Limitation of Standard C18 (Octadecylsilane)
C18 columns rely almost exclusively on hydrophobic dispersion forces. While excellent for general-purpose screening, C18 phases often fail to resolve closely related steroid epimers because the overall hydrophobicity of these molecules is nearly identical. Relying solely on a C18 column for a comprehensive steroid panel usually results in co-elution, leading to cross-talk in the MS/MS collision cell and inaccurate quantification.
Exploiting π-π Interactions (Biphenyl and Phenyl-Hexyl Phases)
To separate steroids that differ only in their degree or position of unsaturation (e.g., double bonds in the A/B rings), we must introduce orthogonal selectivity. Biphenyl and Phenyl-Hexyl stationary phases offer enhanced polarizability, creating dipole-induced dipole and strong π-π interactions 2.
Crucial Causality: When using phenyl-based columns, the choice of organic modifier is critical. Acetonitrile (an aprotic solvent with its own π electrons) can mask the stationary phase's π system, reducing selectivity. Methanol (a protic solvent) does not compete for these interactions, allowing the biphenyl column to fully interact with the steroid's aromatic rings and double bonds, drastically improving resolution 3.
Hydrogen Bonding (Polar-Embedded Phases)
Polar-embedded phases (e.g., Bonus-RP) incorporate an amide or ether linkage within the alkyl chain. This prevents phase collapse in highly aqueous conditions and offers unique hydrogen-bonding capabilities. For highly hydroxylated, polar corticosteroids, this phase alters the elution order compared to C18, providing an alternative selectivity route when dealing with early-eluting polar interferences 3.
Quantitative Performance Comparison
The following table summarizes the performance metrics of various column chemistries when applied to multi-steroid profiling.
| Stationary Phase | Hydrophobic Retention | Shape Selectivity | π-π Interaction | Optimal Steroid Application | Isobaric Resolution (e.g., Epimers) |
| Standard C18 | Very High | Moderate | None | General screening, non-isobaric panels | Poor (Frequent co-elution) |
| Biphenyl | High | High | Very High | Differentiating unsaturation & aromatics | Excellent (Rs > 1.5) |
| Phenyl-Hexyl | High | Moderate | High | Alternative selectivity for aromatics | Good (Rs ~ 1.2) |
| Polar-Embedded | Moderate | Low | None | Highly hydroxylated/polar corticosteroids | Moderate (Requires gradient tuning) |
Self-Validating Experimental Protocol: Multi-Steroid Profiling
To ensure scientific integrity, a protocol must be self-validating. The following methodology utilizes a Biphenyl column for optimal separation, coupled with a dynamic internal validation system to monitor matrix effects and ionization efficiency in real-time.
Phase 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 100 µL of serum/plasma into a 96-well plate.
-
Internal Standardization: Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) mixture containing 13C or Deuterium-labeled analogs for each target steroid class.
-
Causality: SIL-IS compounds co-elute exactly with their endogenous counterparts. By tracking the SIL-IS response, the system automatically corrects for matrix-induced ion suppression in the ESI source, validating the run dynamically.
-
-
Extraction: Add 1 mL of Methyl Tert-Butyl Ether (MTBE). Vortex for 10 minutes, then centrifuge at 4000 x g for 10 minutes.
-
Reconstitution: Transfer the organic layer, evaporate to dryness under nitrogen at 40°C, and reconstitute in 100 µL of 50% Methanol.
Phase 2: Chromatographic Separation
-
Column Selection: Superficially porous Biphenyl column (2.1 x 100 mm, 2.7 µm).
-
Causality: The superficially porous particle architecture provides the efficiency of sub-2 µm particles at significantly lower backpressures, while the biphenyl ligand resolves isobaric overlaps.
-
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid. (Methanol is chosen over Acetonitrile to maximize π-π interactions).
-
-
Gradient: 40% B to 90% B over 5.5 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.
Phase 3: Post-Column Infusion & MS/MS Detection
-
Ionization Booster: Infuse 6 mmol/L Ammonium Fluoride ( NH4F ) post-column at 10 µL/min via a T-junction directly before the ESI source.
-
Causality: NH4F dramatically enhances the ionization efficiency of 3-keto- Δ4 steroids (up to a 1274% signal increase) compared to formic acid alone, significantly lowering the Limit of Quantification (LLOQ) 4.
-
-
Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).
Phase 4: Self-Validation Criteria (System Suitability)
-
Chromatographic Validation: The resolution ( Rs ) between 11-deoxycortisol and 21-deoxycortisol must be ≥1.5 .
-
Matrix Effect Validation: The absolute peak area of the SIL-IS in the extracted biological sample must remain within 80-120% of the SIL-IS area from a neat solvent injection.
Workflow Visualization
Figure 1: LC-MS/MS method development workflow for resolving isobaric steroid mixtures.
References
-
Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids Source: Best Practice & Research Clinical Endocrinology & Metabolism (PubMed) URL:1
-
Liquid-phase separation of structurally similar steroids using phenyl stationary phases Source: ResearchGate URL:2
-
Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns Source: Agilent Technologies URL:3
-
Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride Source: medRxiv URL:4
Sources
A Guide to the Responsible Disposal of (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol. As a potent synthetic steroid, this compound necessitates meticulous handling and disposal procedures to protect laboratory personnel, the public, and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management that prioritizes scientific integrity and environmental stewardship.
Core Principles: Understanding the "Why"
Effective disposal begins with a clear understanding of the risks associated with the compound. (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol is not merely chemical waste; it is a biologically active and environmentally hazardous substance. Improper disposal can have significant consequences.
-
Endocrine Disruption: Synthetic steroids, even at very low concentrations, can interfere with the endocrine systems of aquatic organisms, leading to reproductive and developmental abnormalities.[1][2][3] The primary environmental risk is the contamination of waterways, which can disrupt entire ecosystems.[2]
-
Regulatory Compliance: In the United States, the disposal of such chemicals is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Failure to comply can result in substantial fines and legal penalties.
-
Personnel Safety: While acute toxicity may be low, repeated exposure to potent hormonal compounds can pose health risks. The procedures herein are designed to minimize direct contact and ensure the safety of all laboratory personnel.
The foundational principle of this guide is complete containment and destruction . This ensures the compound does not enter the environment in an active form. Therefore, disposal to sanitary sewers or general refuse is strictly prohibited.[6]
Hazard and Safety Information
Before handling the compound for disposal, it is critical to be aware of its specific hazards and the necessary personal protective equipment (PPE).
Table 1: Hazard Profile for (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol
| Hazard Category | GHS Classification & Statements | Rationale & Required Precautions |
| Environmental Hazard | H400: Very toxic to aquatic life.H410: Very toxic to aquatic life with long lasting effects.[7] | This is the primary hazard. The compound is highly persistent and damaging to aquatic ecosystems. Strictly prohibit drain disposal. All waste must be collected for destruction. |
| Human Health Hazard | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | Direct contact can cause irritation and sensitization. As a potent steroid, systemic absorption through the skin is a potential risk. |
Required Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following PPE must be worn at all times when handling (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol for disposal:
-
Nitrile Gloves: Provides a barrier against skin contact. Double-gloving is recommended for handling neat material or concentrated solutions.
-
Safety Goggles or Face Shield: Protects against splashes to the eyes.
-
Laboratory Coat: Protects skin and personal clothing from contamination.
Step-by-Step Disposal Workflow
This protocol details the process from the point of waste generation to its final, secure disposal. The primary disposal route for this compound and its associated waste is high-temperature incineration through a licensed hazardous waste management service.[1][8][9]
Workflow Diagram: Disposal of (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol
Caption: Disposal workflow from waste generation to final destruction.
Protocol Details
3.1. Waste Segregation (Point of Generation)
-
Causality: Proper segregation is the most critical step to prevent accidental mixing with incompatible chemicals and to ensure the waste stream is correctly profiled for disposal.[4]
-
Procedure:
-
Designate a specific waste stream for (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol and materials contaminated with it.
-
This includes:
-
Unused or expired neat compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weigh boats, gloves, bench paper).
-
Empty stock bottles (which are never truly empty and must be disposed of as hazardous waste).[10]
-
-
DO NOT mix this waste with other solvent, aqueous, or solid waste streams.
-
3.2. Containerization and Labeling
-
Causality: Secure containment prevents spills and exposure, while proper labeling is a legal requirement that communicates the hazard to everyone who handles the container.[5][9]
-
Procedure:
-
Select a container made of a compatible material (e.g., High-Density Polyethylene (HDPE), glass) with a secure, screw-top lid.[5]
-
Ensure the container is in good condition, free from cracks or leaks.
-
Affix your institution's official "Hazardous Waste" label to the container before adding any waste.
-
Fill out the label completely and accurately, including:
-
Full chemical name: "(+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol"
-
All components and their approximate concentrations.
-
The hazard characteristics (e.g., "Toxic," "Ecotoxic").
-
The accumulation start date.
-
-
3.3. On-Site Accumulation
-
Causality: Federal regulations limit the amount of hazardous waste and the length of time it can be stored in a laboratory before being moved to a central storage facility.[5][6]
-
Procedure:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[4]
-
The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Keep the container closed at all times, except when adding waste.
-
Adhere to your institution's policies regarding accumulation time limits (e.g., containers must be collected within 6-12 months of the start date).[6][11]
-
3.4. Final Disposal
-
Causality: High-temperature incineration is the preferred and most effective method for destroying potent organic molecules like synthetic steroids, ensuring they are not released into the environment.
-
Procedure:
-
Once the container is full or has reached its time limit, submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) department.
-
EHS personnel will collect the waste and consolidate it for shipment to a licensed hazardous waste disposal facility.
-
The facility will use controlled, high-temperature incineration to thermally destroy the compound, breaking it down into simpler, non-hazardous components.
-
Decontamination of Surfaces and Equipment
All surfaces and non-disposable equipment that have come into contact with the compound must be thoroughly decontaminated.
-
Procedure:
-
Prepare a cleaning solution. For hormone residues, specialized enzymatic detergents are highly effective.[12] Alternatively, a sequence of washes with 70% ethanol followed by soap and water can be used.
-
Wipe down all contaminated surfaces, including benchtops, fume hood interiors, and equipment exteriors.
-
For glassware, fully immerse and wash with the cleaning solution, then rinse thoroughly.
-
Crucially, all materials used for decontamination (e.g., paper towels, wipes, gloves) must be collected and disposed of as hazardous waste following the protocol in Section 3.[13]
-
Emergency Spill Procedures
In the event of a spill, prompt and correct action is essential to prevent exposure and environmental release.
-
Procedure for Small Spills (Manageable by lab personnel):
-
Alert others in the immediate area.
-
Contain the spill by covering it with an absorbent material (e.g., Chemizorb® or vermiculite). Do not use combustible materials like paper towels on a solvent-based spill.
-
Collect the absorbent material using scoops or forceps, working from the outside of the spill inward. Place all contaminated material into a designated hazardous waste container.
-
Decontaminate the spill area as described in Section 4.
-
-
Procedure for Large Spills (Beyond the control of lab personnel):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response number immediately.
-
Prevent entry into the area until the emergency response team arrives.
-
By adhering to this comprehensive protocol, researchers can ensure the disposal of (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific practice.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- Regulation of Labor
- SAFETY DATA SHEET for a rel
- PubChem Entry for 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol.
- Review on Drug Waste Management. Research Journal of Pharmaceutical Dosage Forms and Technology.
- α-Estradiol Safety D
- Appendix E - Lab Decommissioning Process. Cornell University Environment, Health and Safety.
- Hazardous Waste Manual. University of Oklahoma Health Sciences.
- Storing and disposing of your Hormone Replacement Therapy (HRT) products. Balance Menopause.
- How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego.
- Fate and removal of estrogens in municipal wastew
- Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy.
- Biopharma Cleaning: Hormone Residue. TechNotes by Alconox.
Sources
- 1. rjpdft.com [rjpdft.com]
- 2. Storing and disposing of your Hormone Replacement Therapy (HRT) products | My Menopause Centre [mymenopausecentre.com]
- 3. Fate and removal of estrogens in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol | C20H30O2 | CID 85746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. gte.sg [gte.sg]
- 10. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 11. acs.org [acs.org]
- 12. technotes.alconox.com [technotes.alconox.com]
- 13. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol
Operational and Safety Guide: Handling (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol
As a Senior Application Scientist, I approach the handling of potent active pharmaceutical ingredients (APIs) and their intermediates not just as a regulatory requirement, but as a precise science of risk mitigation. (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol (CAS: 14507-49-4), commonly known as Levonorgestrel Impurity Q, is a critical Birch reduction intermediate in the synthesis of progestin-based contraceptives[1].
Because it retains a core steroidal backbone, it exhibits potent endocrine-disrupting properties. Handling this compound requires strict adherence to Hazardous Drug (HD) protocols, as outlined by NIOSH and USP <800>[2][3]. This guide provides a comprehensive, self-validating operational workflow to ensure absolute personnel safety and chemical integrity.
Toxicological Causality and Hazard Profile
Understanding why a chemical is dangerous dictates how we protect ourselves. This compound is highly lipophilic, meaning it can readily cross the dermal barrier and cellular membranes. Once systemic, its structural homology to progesterone allows it to interact with hormone receptors, leading to severe reproductive toxicity[4]. Furthermore, as a dry powder, steroid intermediates are highly susceptible to electrostatic charging, making them prone to aerosolization and inhalation[4].
Table 1: Physicochemical and Hazard Summary
| Parameter | Value / Classification | Causality / Operational Implication |
|---|---|---|
| CAS Number | 14507-49-4 | Unique identifier for Levonorgestrel Impurity Q[1]. |
| Molecular Formula | C20H30O2 | Highly lipophilic; requires surfactant-based decontamination rather than water. |
| Carcinogenicity | Category 2 (H351) | Suspected carcinogen; mandates primary engineering controls (PECs)[4]. |
| Reproductive Toxicity | Category 1A (H360) | May damage fertility; strictly prohibits exposure to pregnant or nursing personnel[4]. |
| Acute Toxicity | Dermal (H312), Inhalation (H332) | Necessitates impermeable dermal barriers and positive-pressure respiratory filtration[4]. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is a calculated defense against the compound's specific physicochemical properties. According to OSHA and USP <800> standards, the following matrix must be employed[3][5]:
-
Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) with HEPA/P100 filters is required during powder handling. Causality: While an N95 respirator filters particulates, it relies on a perfect facial seal. A PAPR provides positive pressure, ensuring that even if a micro-breach occurs, the airflow pushes the aerosolized steroid away from the operator's respiratory tract[6].
-
Dermal Protection (Double Gloving): Use two pairs of ASTM D6978-tested nitrile gloves. Causality: Latex is highly permeable to the organic solvents (e.g., tetrahydrofuran, ethanol) typically used to solubilize this intermediate. The inner glove goes under the gown cuff, and the outer glove goes over the cuff to eliminate exposed skin at the wrist[5].
-
Body Protection: A disposable, lint-free, low-permeability Tyvek gown with closed cuffs. Causality: Woven cotton lab coats trap steroid dust, creating a continuous exposure source. Low-permeability materials prevent the lipophilic powder from reaching the skin[5].
-
Ocular Protection: Chemical splash goggles and a full face shield (if a PAPR is not utilized).
Operational Workflow: A Self-Validating Protocol
To prevent exposure, the handling protocol must be a closed-loop system where every step verifies the safety of the next.
Step 1: Containment Verification Before introducing the chemical, verify the primary engineering control (PEC)—such as a Ventilated Balance Enclosure (VBE) or Compounding Aseptic Containment Isolator (CACI)—is functioning. Validation: Visually confirm the magnehelic gauge reads a negative pressure of at least -0.01 to -0.03 inches of water column[7].
Step 2: Electrostatic Neutralization Place the sealed chemical container inside the VBE. Use an anti-static ionizer bar or zero-stat gun on the container and spatulas. Causality: Neutralizing the static charge prevents the steroid powder from clinging to gloves or violently aerosolizing when the cap is opened.
Step 3: Weighing by Difference Do not transfer powder between open weigh boats. Instead, place the sealed source bottle on the balance, tare it, remove the required mass into a secondary sealable vial, and reweigh the source bottle. Validation: The negative mass on the balance confirms the exact amount transferred without exposing the bulk powder to ambient airflow.
Step 4: In-Situ Solubilization Before removing the weighed compound from the VBE, inject the reaction solvent directly into the secondary vial and seal it. Causality: Wetting the powder transforms an inhalation hazard (dust) into a manageable liquid, neutralizing the risk of aerosolization during transport to the main reactor.
Self-validating operational workflow for handling potent steroidal APIs to prevent aerosolization.
Spill Response and Decontamination Plan
Standard aqueous cleaning is highly ineffective against (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol due to its high lipophilicity.
-
Step 1: Isolate and Don PPE: Immediately evacuate the area. The spill responder must don a PAPR, double nitrile gloves, and a Tyvek suit[6].
-
Step 2: Containment (Do Not Sweep): Sweeping generates massive aerosols. Gently cover the spilled powder with absorbent pads lightly dampened with a 50/50 mixture of Isopropyl Alcohol (IPA) and water. Causality: The IPA acts as a solvent to break down the hydrophobic steroid lattice, while the water prevents the IPA from evaporating too rapidly.
-
Step 3: Surfactant Decontamination: Wipe the surface inward from the edges using a detergent-based surfactant (e.g., 0.5% Triton X-100 or a commercial HD decontaminant). Validation: The surfactant forms micelles around the solubilized steroid molecules, allowing them to be physically lifted from the surface.
-
Step 4: Oxidative Deactivation: Apply a 1% sodium hypochlorite (bleach) solution to the area to oxidatively cleave any remaining diene bonds in the steroid structure, rendering it pharmacologically inactive[3]. Follow with a final sterile water wipe to prevent stainless steel pitting.
Waste Disposal Logistics
All materials that come into contact with this compound (gloves, wipes, empty vials, and PPE) are considered Hazardous Drug (HD) waste[3][7].
-
Segregation: Place all contaminated consumables into a designated, puncture-proof, sealable hazardous waste container (color-coded per local RCRA/EPA regulations).
-
Destruction: Do not pour solutions down the drain or send solid waste to standard landfills. The stable steroidal ring system resists environmental degradation and can contaminate water supplies. Waste must be routed to a licensed facility for high-temperature incineration (>1000°C) to ensure complete thermal destruction of the molecule.
References
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
-
Safe Handling of Hazardous Drugs - USP <800>. El Paso Community College (EPCC).[Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).[Link]
-
NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention (CDC). [Link]
Sources
- 1. Buy Online CAS Number 14507-49-4 - TRC - 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol | LGC Standards [lgcstandards.com]
- 2. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 3. usp.org [usp.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. epcc.edu [epcc.edu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
